molecular formula C6H4ClNO2 B049118 4-Chloronicotinic acid CAS No. 10177-29-4

4-Chloronicotinic acid

Cat. No.: B049118
CAS No.: 10177-29-4
M. Wt: 157.55 g/mol
InChI Key: IMRGVWZLCZERSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloronicotinic acid is a versatile and valuable chemical scaffold in medicinal chemistry and organic synthesis. This compound, a chlorinated derivative of nicotinic acid, serves as a key building block for the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its primary research value lies in the presence of two distinct reactive sites: the carboxylic acid group, which can be readily functionalized into esters, amides, or hydrazides, and the chlorine atom on the pyridine ring, which is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. This bifunctionality allows researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGVWZLCZERSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355921
Record name 4-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-29-4
Record name 4-Chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloronicotinic acid (CAS No. 10177-29-4) is a halogenated pyridine (B92270) derivative that serves as a pivotal intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring a reactive chlorine atom susceptible to nucleophilic aromatic substitution and a carboxylic acid group for amide coupling and esterification, makes it a versatile building block.[1][2] This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its reactivity and applications.

Core Chemical and Physical Properties

This compound is typically a yellow or colorless crystalline solid at room temperature.[2][3] Its core properties are summarized below, providing essential data for experimental design and safety considerations.

Identifiers and Structure
IdentifierValueReference
IUPAC Name 4-chloropyridine-3-carboxylic acid[4]
CAS Number 10177-29-4[3][5]
Molecular Formula C₆H₄ClNO₂[3][4][6]
SMILES O=C(O)c1c(Cl)cnc_c_1[5]
InChIKey IMRGVWZLCZERSQ-UHFFFAOYSA-N[4]
Physicochemical Data
PropertyValueReference
Molecular Weight 157.55 g/mol [3][4][5]
Appearance Yellow powder / Colorless solid[2][3][7]
Melting Point 139-143 °C[3]
Boiling Point 301.9 °C at 760 mmHg[3]
Density 1.47 g/cm³[3]
Flash Point 136.4 °C[3]
Topological Polar Surface Area 50.19 Ų[5]
logP 1.4332[5]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of structure and purity. The following are typical spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data provides characteristic shifts for the pyridine ring protons.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.83 (bs, 1H, -COOH), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H).[3]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): An intense band appears between 1760-1690 cm⁻¹.[8]

  • C=C and C=N Stretches (Aromatic Ring): Bands are typically observed in the 1680-1450 cm⁻¹ region.

  • C-Cl Stretch: Expected in the 850-550 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Exact Mass: 156.993056 Da.[4][9]

  • Fragmentation: Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH) and the chlorine atom.

Reactivity and Applications

This compound is a valuable synthetic intermediate due to its predictable reactivity.[1] The chlorine atom at the 4-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, while the carboxylic acid group readily undergoes esterification and amidation reactions.[1][2]

Key Applications:

  • Pharmaceutical Intermediate: It is a foundational precursor for synthesizing a variety of active pharmaceutical ingredients (APIs).[2] It has been used in the development of potential anti-cancer and anti-inflammatory agents, such as Benzocanthinones and heterocyclic Xanthone analogues.

  • Agrochemical Synthesis: The compound is a key building block in the preparation of neonicotinoid insecticides, including imidacloprid (B1192907) and acetamiprid.[1]

  • Ligand Synthesis: It is frequently used in the synthesis of novel pyridine-based ligands for coordination chemistry.[2]

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Classes CNA This compound NAS Nucleophilic Aromatic Substitution (at C4-Cl) CNA->NAS -Cl is replaced by Nu: Ester Esterification / Amidation (at -COOH) CNA->Ester -COOH is derivatized APIs APIs (e.g., Anti-cancer) NAS->APIs Agro Agrochemicals (e.g., Neonicotinoids) NAS->Agro Ester->APIs Ligands Specialty Ligands Ester->Ligands

Caption: Logical workflow of this compound as a versatile chemical intermediate.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the directed ortho-lithiation of 4-chloropyridine (B1293800) followed by carboxylation with carbon dioxide.[2][7]

Materials:

  • 4-Chloropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Concentrated Hydrochloric Acid (HCl)

  • Water, Ethyl ether

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1.0 eq) in anhydrous THF in a flask equipped for low-temperature reactions.[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Slowly add a solution of LDA (1.0 eq) to the cooled solution while maintaining the temperature at -78 °C.[2]

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[2]

  • In a separate flask, place an excess of crushed solid carbon dioxide.[2]

  • Rapidly pour the reaction mixture from step 4 onto the solid carbon dioxide.[2]

  • Allow the mixture to warm to room temperature. Once the excess CO₂ has sublimated, quench the reaction by adding water.[2]

  • Remove the volatile organic solvent (THF) under reduced pressure.[2]

  • Extract the remaining aqueous suspension with ethyl ether (e.g., 3 times) to remove any unreacted 4-chloropyridine. Discard the organic layers.[2]

  • Cool the aqueous phase to 0 °C in an ice bath and carefully acidify to pH 4 by adding concentrated HCl.[2]

  • A precipitate will form. Allow the suspension to stand for approximately 30 minutes to ensure complete precipitation.[2]

  • Collect the solid product by filtration, wash with cold ethyl ether, and dry to yield this compound as a white or colorless solid.[2] The reported yield is typically in the range of 60-80%.[7]

G P1 Dissolve 4-Chloropyridine in anhydrous THF P2 Cool to -78°C P1->P2 P3 Slowly add LDA solution P2->P3 P4 Stir at -78°C for 1h (Lithiation) P3->P4 P5 Pour mixture onto solid CO2 (Carboxylation) P4->P5 P6 Warm to RT & Quench with Water P5->P6 P7 Aqueous Workup: Remove THF, Wash with Ether P6->P7 P8 Acidify aqueous layer with HCl to pH 4 P7->P8 P9 Filter and Dry Solid P8->P9 Result This compound P9->Result

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification
Hazard StatementDescriptionReference
H302 Harmful if swallowed[3][4][10]
H315 Causes skin irritation[3][4][10]
H319 Causes serious eye irritation[3][4][6][10]
H335 May cause respiratory irritation[3][4][10]
Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11][12] For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[6][12]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][10] Wash hands and any exposed skin thoroughly after handling.[10][12] Do not eat, drink, or smoke when using this product.[10][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[10] Recommended long-term storage is at -20°C.[3][10] Incompatible with strong oxidizing agents and strong bases.[12]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.[3][10][12] For skin contact, wash with plenty of soap and water.[10][12] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[10] If inhaled, remove the person to fresh air.[10][12]

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic properties and versatile reactivity make it an important intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and comparative data. Furthermore, it delves into the historical context of its discovery and discusses its applications in contemporary drug discovery and development.

Introduction and Discovery

This compound (4-CNA), systematically named 4-chloropyridine-3-carboxylic acid, is a crystalline solid that has garnered significant attention in medicinal and process chemistry.[1] While the precise date and first reported synthesis of this compound are not definitively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of halogenated pyridine (B92270) carboxylic acids in the mid-20th century. Early investigations into the modification of the pyridine ring were driven by the desire to modulate the biological activity of nicotinic acid and its derivatives. The introduction of a chlorine atom at the 4-position significantly alters the electron distribution within the pyridine ring, enhancing its susceptibility to nucleophilic substitution and providing a key handle for molecular elaboration.[2] This has made 4-CNA a valuable precursor for the synthesis of complex molecules, including benzocanthinones and heterocyclic analogues of xanthone, which have shown potential in various therapeutic areas.[3][4]

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and widely employed methods are detailed below.

Synthesis from 4-Chloropyridine (B1293800)

This is arguably the most common and well-documented method for the laboratory-scale synthesis of this compound. The strategy involves the regioselective lithiation of 4-chloropyridine at the 3-position, followed by carboxylation with carbon dioxide.

Experimental Protocol:

  • Step 1: Preparation of 4-Chloropyridine: 4-Chloropyridine hydrochloride is neutralized with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) to yield 4-chloropyridine. The free base is then typically extracted with an organic solvent and dried.[5]

  • Step 2: Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.2 eq) in hexanes is then added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 3-lithiated intermediate.[2][5]

  • Step 3: Carboxylation: The cold solution containing the lithiated species is rapidly transferred, via cannula, to a flask containing an excess of freshly crushed dry ice (solid carbon dioxide). The mixture is allowed to warm to room temperature.[2]

  • Step 4: Work-up and Isolation: Once at room temperature, the reaction is quenched with water. The organic solvents are removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted 4-chloropyridine. The aqueous layer is then acidified to a pH of approximately 4 with concentrated hydrochloric acid (HCl), leading to the precipitation of this compound as a white solid. The precipitate is collected by filtration, washed with cold water or diethyl ether, and dried.[2][5]

Quantitative Data:

ParameterValueReference
Starting Material4-Chloropyridine[2][5]
ReagentsLDA, CO2 (dry ice)[2][5]
SolventAnhydrous THF[2][5]
Temperature-78 °C to room temperature[2][5]
Reaction Time1-2 hours[2]
Yield60-80%[5]

Logical Workflow for Synthesis from 4-Chloropyridine:

G cluster_0 Preparation of 4-Chloropyridine cluster_1 Lithiation and Carboxylation cluster_2 Work-up and Isolation 4-Chloropyridine\nHydrochloride 4-Chloropyridine Hydrochloride Neutralization\n(10% NaOH) Neutralization (10% NaOH) 4-Chloropyridine\nHydrochloride->Neutralization\n(10% NaOH) 4-Chloropyridine 4-Chloropyridine Neutralization\n(10% NaOH)->4-Chloropyridine Lithiation\n(LDA, THF, -78 °C) Lithiation (LDA, THF, -78 °C) 4-Chloropyridine->Lithiation\n(LDA, THF, -78 °C) 3-Lithio-4-chloropyridine\n(in situ) 3-Lithio-4-chloropyridine (in situ) Lithiation\n(LDA, THF, -78 °C)->3-Lithio-4-chloropyridine\n(in situ) Carboxylation\n(Dry Ice, -78 °C to RT) Carboxylation (Dry Ice, -78 °C to RT) 3-Lithio-4-chloropyridine\n(in situ)->Carboxylation\n(Dry Ice, -78 °C to RT) Lithium 4-chloronicotinate Lithium 4-chloronicotinate Carboxylation\n(Dry Ice, -78 °C to RT)->Lithium 4-chloronicotinate Aqueous Work-up Aqueous Work-up Lithium 4-chloronicotinate->Aqueous Work-up Acidification\n(HCl, pH 4) Acidification (HCl, pH 4) Aqueous Work-up->Acidification\n(HCl, pH 4) This compound\n(Precipitate) This compound (Precipitate) Acidification\n(HCl, pH 4)->this compound\n(Precipitate) Filtration and Drying Filtration and Drying This compound\n(Precipitate)->Filtration and Drying Purified this compound Purified this compound Filtration and Drying->Purified this compound

Caption: Workflow for the synthesis of this compound from 4-chloropyridine.

Synthesis from Nicotinic Acid N-oxide

Another viable route to chloronicotinic acids involves the chlorination of nicotinic acid N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack and directs substitution to the 2- and 4-positions.

Experimental Protocol (General):

  • Step 1: N-Oxidation of Nicotinic Acid: Nicotinic acid is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperbenzoic acid (m-CPBA), to form nicotinic acid N-oxide.

  • Step 2: Chlorination: The nicotinic acid N-oxide is then reacted with a chlorinating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the generated HCl. The reaction is typically heated to drive it to completion. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can also be employed.[4]

  • Step 3: Hydrolysis and Isolation: The reaction mixture is carefully quenched with water or ice, which hydrolyzes the intermediate acyl chloride and any remaining chlorinating agent. The pH of the solution is then adjusted to precipitate the this compound, which is collected by filtration. The regioselectivity of the chlorination can be influenced by the reaction conditions, and a mixture of 2-chloro and 4-chloro isomers may be obtained, requiring purification.

Quantitative Data (Illustrative):

ParameterValueReference
Starting MaterialNicotinic Acid N-oxide[4]
ReagentsPOCl₃, Triethylamine[4]
TemperatureReflux[4]
YieldVariable (isomer mixture)[4]

Logical Workflow for Synthesis from Nicotinic Acid N-oxide:

G cluster_0 N-Oxidation cluster_1 Chlorination cluster_2 Hydrolysis and Isolation Nicotinic Acid Nicotinic Acid Oxidation\n(e.g., H₂O₂/AcOH) Oxidation (e.g., H₂O₂/AcOH) Nicotinic Acid->Oxidation\n(e.g., H₂O₂/AcOH) Nicotinic Acid N-oxide Nicotinic Acid N-oxide Oxidation\n(e.g., H₂O₂/AcOH)->Nicotinic Acid N-oxide Reaction with POCl₃\n(with or without base) Reaction with POCl₃ (with or without base) Nicotinic Acid N-oxide->Reaction with POCl₃\n(with or without base) Chlorinated Intermediates\n(Acyl Chlorides) Chlorinated Intermediates (Acyl Chlorides) Reaction with POCl₃\n(with or without base)->Chlorinated Intermediates\n(Acyl Chlorides) Chlorinated Intermediates Chlorinated Intermediates Hydrolysis\n(Water/Ice) Hydrolysis (Water/Ice) Chlorinated Intermediates->Hydrolysis\n(Water/Ice) Mixture of Chloro-isomers Mixture of Chloro-isomers Hydrolysis\n(Water/Ice)->Mixture of Chloro-isomers Purification\n(e.g., Crystallization) Purification (e.g., Crystallization) Mixture of Chloro-isomers->Purification\n(e.g., Crystallization) This compound This compound Purification\n(e.g., Crystallization)->this compound

Caption: General workflow for the synthesis of this compound from nicotinic acid N-oxide.

Synthesis from 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid can be converted to this compound by replacing the hydroxyl group with a chlorine atom. This is a classical transformation in heterocyclic chemistry.

Experimental Protocol (General):

  • Step 1: Chlorination: 4-Hydroxynicotinic acid is treated with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used for this purpose. The reaction is typically conducted at elevated temperatures, often in a sealed tube or under reflux conditions. The choice of reagent and conditions can influence the yield and purity of the product.

  • Step 2: Work-up and Isolation: After the reaction is complete, the excess chlorinating agent is carefully destroyed, usually by the slow addition of the reaction mixture to ice water. The resulting acidic solution is then neutralized or its pH adjusted to precipitate the this compound. The solid product is collected by filtration and purified, for instance, by recrystallization.

Quantitative Data (Illustrative):

ParameterValue
Starting Material4-Hydroxynicotinic Acid
ReagentsPOCl₃ or PCl₅
TemperatureElevated (e.g., 100-150 °C)
YieldModerate to good

Logical Workflow for Synthesis from 4-Hydroxynicotinic Acid:

G cluster_0 Chlorination cluster_1 Work-up and Isolation 4-Hydroxynicotinic Acid 4-Hydroxynicotinic Acid Reaction with\nPOCl₃ or PCl₅\n(Heat) Reaction with POCl₃ or PCl₅ (Heat) 4-Hydroxynicotinic Acid->Reaction with\nPOCl₃ or PCl₅\n(Heat) Reaction Mixture Reaction Mixture Reaction with\nPOCl₃ or PCl₅\n(Heat)->Reaction Mixture Quenching\n(Ice Water) Quenching (Ice Water) Reaction Mixture->Quenching\n(Ice Water) Acidic Aqueous Solution Acidic Aqueous Solution Quenching\n(Ice Water)->Acidic Aqueous Solution pH Adjustment pH Adjustment Acidic Aqueous Solution->pH Adjustment Precipitation Precipitation pH Adjustment->Precipitation Filtration and Purification Filtration and Purification Precipitation->Filtration and Purification This compound This compound Filtration and Purification->this compound

Caption: General workflow for the synthesis of this compound from 4-hydroxynicotinic acid.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of various biologically active compounds. The chlorine atom at the 4-position can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity, coupled with the inherent biological relevance of the pyridine scaffold, makes 4-CNA a valuable starting material for the synthesis of novel drug candidates. For example, it has been utilized in the preparation of compounds with potential applications as anti-inflammatory agents, and as precursors to more complex heterocyclic systems.[3][4]

Conclusion

This compound is a key synthetic intermediate with a rich chemistry that enables the construction of a wide range of functionalized pyridine derivatives. The synthetic routes outlined in this guide, particularly the lithiation-carboxylation of 4-chloropyridine, provide reliable and efficient methods for its preparation. As the demand for novel therapeutics and agrochemicals continues to grow, the importance of versatile building blocks like this compound in driving innovation in chemical synthesis and drug discovery is set to increase. Future research may focus on developing more sustainable and scalable synthetic methodologies to meet this growing demand.

References

Spectroscopic Profile of 4-Chloronicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features and reactivity are of significant interest to researchers in drug discovery and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data are essential for the complete structural elucidation of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the pyridine (B92270) ring and the carboxylic acid group.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
13.83broad singlet-1H, -COOH
8.92singlet-1H, H-2
8.64 - 8.63doublet5.41H, H-6
7.66 - 7.65doublet5.41H, H-5
Predicted data in DMSO-d₆ at 400 MHz.[1]
¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the chloro-substituted pyridine ring.

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
1780-1710StrongC=O stretch (Carboxylic acid)
~3030MediumAromatic C-H stretch
1600-1475Medium-WeakAromatic C=C stretch
1320-1210StrongC-O stretch
850-550Medium-StrongC-Cl stretch
Note: These are typical absorption ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₄ClNO₂), the expected molecular weight is approximately 157.55 g/mol .[2][3]

m/z Relative Abundance Assignment
157/159Varies[M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
140/142Varies[M-OH]⁺
112/114Varies[M-COOH]⁺
Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Technique): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and will lead to fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are often used with LC-MS to observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and its characteristic fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Elucidation Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (e.g., -COOH, C-Cl) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Structure Proposed Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: A logical workflow for the structural elucidation of organic compounds.

This comprehensive spectroscopic guide serves as a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating its application in synthetic chemistry and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloronicotinic Acid

This document provides a comprehensive overview of this compound, a key building block in organic synthesis and pharmaceutical chemistry. It details the compound's chemical structure, nomenclature, physicochemical properties, and established experimental protocols.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a chlorine atom and a carboxylic acid group.

  • IUPAC Name: 4-chloropyridine-3-carboxylic acid[1][2]

  • Synonyms: 4-Chloro-3-pyridinecarboxylic acid, 4-chloronicotinicacid[2][3][4]

  • CAS Number: 10177-29-4[1][2]

The chemical structure is as follows:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C6H4ClNO2[1][2][5]
Molecular Weight 157.55 g/mol [1][2][5]
Appearance White to light brown or yellow powder/solid[3][6]
Melting Point 139-143 °C[3]
Boiling Point 301.9 °C at 760 mmHg[3]
Density 1.47 g/cm³[3]
Flash Point 136.4 °C[3]

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[6] Its reactivity is centered around the carboxylic acid group and the chlorine substituent on the electron-deficient pyridine ring. It is notably used in the synthesis of:

  • Benzocanthinones via tributyltin hydride radical-induced cyclization.[7]

  • Heterocyclic analogues of xanthone.[7]

  • Derivatives for drug discovery and pesticide development.[6]

The diagram below illustrates the primary reaction pathways for this compound.

logical_relationships Reaction Pathways of this compound start 4-Chloronicotinic Acid esterification Esterification (with Alcohol) start->esterification R-OH, H+ nucleophilic_sub Nucleophilic Aromatic Substitution (with Nu-) start->nucleophilic_sub Nu- ester_product Ester Derivative esterification->ester_product sub_product Substituted Pyridine Derivative nucleophilic_sub->sub_product

Caption: Primary reaction pathways of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory synthesis of this compound from 4-chloropyridine (B1293800).[6][8] The process involves a lithiation reaction followed by carboxylation.

Materials and Reagents:

  • 4-Chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane)

  • Solid carbon dioxide (dry ice)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl ether

Procedure:

  • Lithiation:

    • Under an argon atmosphere, dissolve 4-chloropyridine (33.3 mmol) in anhydrous THF (70 mL) in a suitable reaction vessel.[6]

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.6 M in hexane, 33.3 mmol) to the cooled solution.[6]

    • Stir the mixture at -78 °C for 1 hour.[6]

  • Carboxylation:

    • Rapidly pour the reaction mixture onto an excess of crushed solid carbon dioxide in a separate flask.[6]

    • Allow the mixture to warm to room temperature.

  • Work-up and Isolation:

    • Quench the reaction with deionized water (30 mL).[6]

    • Remove the volatile organic solvents under reduced pressure.

    • Extract the remaining aqueous suspension with ethyl ether (3 x 100 mL) to remove unreacted starting material.[6]

    • Cool the aqueous phase to 0 °C in an ice bath.

    • Acidify the solution to a pH of 4 by the dropwise addition of concentrated HCl.[6]

    • Allow the resulting precipitate to stand for 30 minutes to ensure complete precipitation.[6]

    • Collect the solid product by filtration.

    • Wash the collected solid with cold ethyl ether (10 mL) to yield this compound as a white solid.[6]

Expected Yield: 60-80%[8]

The workflow for this synthesis is visualized in the following diagram.

experimental_workflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Carboxylation cluster_workup Work-up and Isolation dissolve 1. Dissolve 4-Chloropyridine in anhydrous THF cool 2. Cool to -78°C dissolve->cool add_lda 3. Add LDA solution and stir for 1h cool->add_lda add_co2 4. Pour onto solid CO2 add_lda->add_co2 quench 5. Quench with H2O and remove THF add_co2->quench extract 6. Extract with Ethyl Ether quench->extract acidify 7. Acidify aqueous phase with HCl to pH 4 extract->acidify filter 8. Filter and wash precipitate acidify->filter product Final Product: This compound filter->product

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

This compound is associated with several hazard classifications.[1]

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place.[3][7]

References

Physical and chemical properties of 4-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloronicotinic Acid

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its core characteristics, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Core Physical and Chemical Properties

This compound, also known as 4-chloropyridine-3-carboxylic acid, is a substituted pyridine (B92270) derivative.[1] It typically appears as a white to light brown or yellow crystalline solid or powder.[1][2][3] This compound serves as a valuable building block in organic synthesis.[3][4][5]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₄ClNO₂[1][4][6][7][8]
Molecular Weight 157.55 g/mol [1][4][6][7][8]
Melting Point 139-143 °C[1][2]
Boiling Point 301.9 °C (at 760 mmHg)[1]
Density 1.47 g/cm³[1]
pKa 0.78 ± 0.25 (Predicted)[2][9][10]
Solubility Soluble in organic solvents.[2][4][9][10]
Appearance White to light brown/yellow powder or solid.[1][2][3]
InChI Key IMRGVWZLCZERSQ-UHFFFAOYSA-N[2][4][6]
CAS Number 10177-29-4[1][4][6]

Chemical Reactivity and Applications

This compound is a versatile intermediate in chemical synthesis. Its reactivity is characterized by the presence of three key functional groups: the pyridine ring, the carboxylic acid, and the chlorine atom.

  • Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

  • Ring Reactivity: The pyridine ring can be involved in various transformations common to heterocyclic compounds.

Due to this reactivity, it serves as a key building block in the synthesis of more complex molecules. Notably, it is used in the synthesis of benzocanthinones through tributyltin hydride radical-induced cyclization and in the creation of heterocyclic analogues of xanthone.[3][4][5]

Reactivity Profile of this compound cluster_molecule This compound cluster_reactions Reaction Sites & Products mol C₆H₄ClNO₂ r1 Carboxylic Acid Group (-COOH) mol->r1 Esterification, Amidation r2 Chlorine Atom (-Cl) mol->r2 Nucleophilic Substitution r3 Pyridine Ring mol->r3 Radical Cyclization p1 Esters, Amides r1->p1 p2 Substitution Products (e.g., Amines, Ethers) r2->p2 p3 Complex Heterocycles (e.g., Benzocanthinones) r3->p3

Caption: Key reactive sites on this compound and resulting products.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Summary of Spectroscopic Data

TechniqueData / Key FeaturesSource
¹H NMR (400 MHz, DMSO-d₆): δ 13.83 (bs, 1H), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H)[1]
IR KBr-Pellet technique used. Characteristic peaks for C=O (carboxylic acid), O-H (broad), C-Cl, and aromatic C-H/C=C stretches are expected.[6][11]
Mass Spec. Molecular Ion Peak (M⁺) expected at m/z ≈ 157 and 159 due to ³⁵Cl and ³⁷Cl isotopes.[6][11]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the carboxylation of 4-chloropyridine (B1293800).[3][12] The process can be achieved in a 60-80% yield.[3][12]

Detailed Steps:

  • Neutralization: 4-chloropyridine hydrochloride is neutralized using a 10% sodium hydroxide (B78521) (NaOH) solution to yield 4-chloropyridine.[3][12]

  • Lithiation: The resulting 4-chloropyridine is dissolved in tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere and cooled to -78 °C. Lithium diisopropylamide (LDA) is then slowly added to perform a lithiation reaction.[3][12]

  • Carboxylation: The anionic intermediate is reacted with dry carbon dioxide (CO₂) to form the carboxylate salt.[3][12]

  • Isolation: The reaction mixture is worked up to isolate and purify the final product, this compound, as a solid.[3][12]

start Start: 4-Chloropyridine HCl step1 1. Neutralization Reagent: 10% NaOH start->step1 intermediate1 Intermediate: 4-Chloropyridine step1->intermediate1 step2 2. Lithiation Reagents: LDA, THF Temp: -78°C intermediate1->step2 intermediate2 Anionic Intermediate step2->intermediate2 step3 3. Carboxylation Reagent: Dry CO₂ intermediate2->step3 step4 4. Isolation & Purification (Acidic Workup) step3->step4 end End Product: This compound step4->end

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR): A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1] The resulting shifts (δ) and coupling constants (J) are analyzed to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: A solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.[6][11] The IR spectrum is then recorded, and absorption bands are correlated to specific functional groups within the molecule.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS).[6][11] The instrument ionizes the molecules and separates them based on their mass-to-charge ratio to determine the molecular weight and fragmentation pattern.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard CodeDescriptionSource
H302 Harmful if swallowed.[1][6]
H315 Causes skin irritation.[1][6]
H319 Causes serious eye irritation.[1][6]
H335 May cause respiratory irritation.[1][6]

Handling Recommendations:

  • Use only in a well-ventilated area or outdoors.[13]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, chemical safety goggles, and a lab coat.[13]

  • Avoid breathing dust, mist, or spray.[13]

  • Wash skin thoroughly after handling.[13]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][4] Recommended storage is under an inert atmosphere at 2-8°C.[2][9][10]

References

An In-depth Technical Guide to the Early Research and Literature on 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronicotinic acid, a halogenated derivative of nicotinic acid, has long been a compound of interest in organic synthesis and medicinal chemistry. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with both a chlorine atom and a carboxylic acid group, provides a versatile scaffold for the development of a wide range of more complex molecules. This technical guide delves into the early research and literature surrounding this compound, focusing on its synthesis, chemical properties, and its foundational role as a building block in the creation of various biologically active compounds. While direct biological effects of this compound itself are not extensively documented in early literature, its importance as a key intermediate is well-established.[1]

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. The key physical and chemical properties gathered from early literature and chemical databases are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₄ClNO₂PubChem
Molecular Weight 157.56 g/mol PubChem
Melting Point 139-143 °CiChemical
Boiling Point 301.9 °C at 760 mmHgiChemical
Density 1.47 g/cm³iChemical
Appearance Yellowish powderiChemical
CAS Number 10177-29-4PubChem

Synthesis of this compound

Early research outlines two primary synthetic pathways to this compound. The most prominently detailed method involves the directed ortho-metalation of 4-chloropyridine (B1293800), followed by carboxylation. A second, classical approach involves the chlorination of 4-hydroxynicotinic acid.

Synthesis from 4-Chloropyridine

This method relies on the deprotonation of 4-chloropyridine at the 3-position using a strong base, typically lithium diisopropylamide (LDA), followed by quenching the resulting anion with carbon dioxide. This route provides good yields of the desired product.[2]

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. An equimolar amount of n-butyllithium in hexane (B92381) is added dropwise while maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of LDA.

  • Lithiation of 4-Chloropyridine: A solution of 4-chloropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to allow for the formation of the 3-lithiated intermediate.

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature.

  • Work-up and Isolation: The reaction is quenched with water. The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted 4-chloropyridine. The aqueous layer is then acidified to a pH of approximately 4 with concentrated hydrochloric acid, leading to the precipitation of this compound. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Yields for this method are reported to be in the range of 60-80%.[2]

Synthesis_from_4_Chloropyridine cluster_reagents 4-Chloropyridine 4-Chloropyridine Intermediate 3-Lithio-4-chloropyridine 4-Chloropyridine->Intermediate Lithiation LDA LDA / THF, -78°C 4-Chloronicotinic_acid This compound Intermediate->4-Chloronicotinic_acid Carboxylation CO2 1. CO₂ (dry) 2. H₃O⁺

Synthesis of this compound from 4-Chloropyridine.
Synthesis from 4-Hydroxynicotinic Acid

  • Reaction Setup: 4-Hydroxynicotinic acid is mixed with an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as triethylamine (B128534) or N,N-dimethylaniline, may be added as a catalyst and to neutralize the HCl generated during the reaction.

  • Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product. The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Synthesis_from_4_Hydroxynicotinic_Acid cluster_reagents 4_Hydroxynicotinic_acid 4-Hydroxynicotinic acid 4_Chloronicotinic_acid This compound 4_Hydroxynicotinic_acid->4_Chloronicotinic_acid Chlorination Reagents POCl₃, Δ

General scheme for the synthesis of this compound from 4-Hydroxynicotinic Acid.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental NMR data from early literature is scarce, predicted and modern experimental data for IR and Mass Spectrometry are available.

Spectroscopy Data
¹H NMR (Predicted) (400 MHz, DMSO-d₆): δ 13.83 (bs, 1H, COOH), 8.92 (s, 1H, H-2), 8.64-8.63 (d, J=5.4 Hz, 1H, H-6), 7.66-7.65 (d, J=5.4 Hz, 1H, H-5)[3]
IR (KBr Pellet) Major peaks indicative of C=O stretching (carboxylic acid), C=C and C=N stretching (aromatic ring), and C-Cl stretching.
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight of 157.56 g/mol .

Early Biological Investigations and Applications

Early research on this compound primarily focused on its utility as a chemical intermediate rather than its intrinsic biological activity. It has been instrumental as a building block in the synthesis of various compounds with significant biological effects, particularly in the agrochemical and pharmaceutical industries.[1]

Role in Agrochemicals

A notable application of this compound is in the synthesis of neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death.

Role in Pharmaceuticals

This compound has been employed as a precursor for the synthesis of a variety of therapeutic candidates. Its reactive sites allow for the construction of more complex heterocyclic systems. Examples of compound classes synthesized from this compound include:

  • Benzocanthinones: Investigated for their potential anti-cancer and anti-inflammatory properties.

  • Heterocyclic Xanthone Analogues: Explored for a range of pharmacological activities, including antimicrobial and antiviral effects.

Biological_Applications 4_Chloronicotinic_acid This compound Agrochemicals Agrochemicals 4_Chloronicotinic_acid->Agrochemicals Precursor for Pharmaceuticals Pharmaceuticals 4_Chloronicotinic_acid->Pharmaceuticals Precursor for Neonicotinoids Neonicotinoid Insecticides Agrochemicals->Neonicotinoids Benzocanthinones Benzocanthinones (Anti-cancer, Anti-inflammatory) Pharmaceuticals->Benzocanthinones Xanthone_Analogues Heterocyclic Xanthone Analogues (Antimicrobial, Antiviral) Pharmaceuticals->Xanthone_Analogues

Applications of this compound as a building block.

Conclusion

The early research on this compound established its fundamental importance as a versatile intermediate in organic synthesis. The development of reliable synthetic routes, particularly the directed ortho-metalation of 4-chloropyridine, provided chemists with a valuable tool for accessing this compound. While direct, significant biological activity of this compound itself was not a primary focus of early studies, its role as a precursor to a wide array of biologically active molecules in the fields of agriculture and medicine is undeniable. This foundational work paved the way for the later development of numerous commercial products and continues to be relevant for researchers in the design and synthesis of novel chemical entities.

References

A Comprehensive Technical Guide to 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloronicotinic acid (CAS No. 10177-29-4), a pivotal chemical intermediate in pharmaceutical research and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significance in the synthesis of bioactive molecules.

Core Physicochemical and Identification Data

This compound, also known as 4-chloro-3-pyridinecarboxylic acid, is a key building block in organic synthesis.[1][2][3] Its fundamental properties and identifiers are summarized below for easy reference.

PropertyValue
CAS Number 10177-29-4
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
Appearance Yellow powder
Melting Point 139-143 °C
Boiling Point 301.9 °C at 760 mmHg
Density 1.47 g/cm³
Flash Point 136.4 °C
Solubility Soluble in organic solvents.
Storage Temperature -20°C
InChI Key IMRGVWZLCZERSQ-UHFFFAOYSA-N
SMILES OC(=O)C1=C(Cl)C=CN=C1

Significance in Pharmaceutical Research

This compound is a versatile intermediate recognized for its role in the synthesis of complex molecular frameworks for new drug candidates.[4] Its chlorinated pyridine (B92270) ring and carboxylic acid group offer multiple reactive sites for chemical modification.[4] This compound is particularly instrumental in the following areas:

  • Synthesis of Benzocanthinones: It serves as a foundational precursor for constructing benzocanthinone scaffolds, a class of compounds investigated for their potential anti-inflammatory and anti-cancer properties.[4][5]

  • Development of Xanthone Analogues: The molecule is used to create novel heterocyclic analogues of xanthone, which are known for a wide range of pharmacological activities, including antioxidant, antimicrobial, and antiviral effects.[4][5]

  • Building Block for Novel APIs: Its inherent reactivity makes it a valuable starting material for a diverse array of Active Pharmaceutical Ingredients (APIs).[4]

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from 4-chloropyridine (B1293800) via a lithiation and carboxylation reaction.[1][2]

Materials:

  • 4-chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane)

  • Solid carbon dioxide (dry ice)

  • Water

  • Ethyl ether

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Under an argon or nitrogen atmosphere, dissolve 4-chloropyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (approximately 1 equivalent) to the cooled reaction mixture while maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure the formation of the lithiated intermediate.

  • Rapidly pour the reaction mixture onto an excess of crushed solid carbon dioxide.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Remove the volatile organic solvents (THF, hexane) under reduced pressure.

  • Extract the remaining aqueous suspension with ethyl ether to remove any unreacted starting material.

  • Cool the aqueous phase to 0°C and carefully acidify to a pH of 4 by adding concentrated HCl.

  • A precipitate will form. Allow it to stand for at least 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethyl ether, and dry to yield this compound as a white or yellow solid.[2]

G Synthesis Workflow of this compound A 4-Chloropyridine in Anhydrous THF B Cool to -78°C A->B Step 1 C Add LDA Solution (Lithiation) B->C Step 2 D Stir for 1 hour at -78°C C->D Step 3 E Pour onto Solid CO2 (Carboxylation) D->E Step 4 F Warm to Room Temperature & Quench with Water E->F Step 5 G Workup (Solvent Removal, Extraction) F->G Step 6 H Acidify with HCl to pH 4 G->H Step 7 I Filter and Dry Product H->I Step 8 J This compound I->J Final Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Relevance: A Metabolite of Acetamiprid

Beyond its role as a synthetic intermediate, this compound is also a known metabolite of Acetamiprid, a neonicotinoid insecticide.[6] Neonicotinoids function as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to overstimulation of the nervous system in insects.[6] The metabolism of Acetamiprid in organisms like honey bees involves Phase I enzymes, such as mixed-function oxidases, which convert the parent compound into more polar metabolites to facilitate excretion. One of the primary metabolic pathways involves the oxidative cleavage of Acetamiprid, which ultimately yields 6-chloronicotinic acid, a positional isomer of the compound discussed herein. While the direct biological activity of this compound on nAChRs is not well-documented, its formation as part of a metabolic pathway for a neurotoxic insecticide is of interest to toxicologists and environmental scientists.

G Metabolic Pathway of Acetamiprid cluster_0 Phase I Metabolism cluster_1 Mechanism of Action A Acetamiprid (Neonicotinoid Insecticide) B Oxidative Cleavage A->B Mixed-Function Oxidases D Nicotinic Acetylcholine Receptor (nAChR) A->D Agonist Activity C 6-Chloronicotinic Acid B->C Further Oxidation E Nervous System Overstimulation D->E

Caption: Relationship between Acetamiprid, its mechanism of action, and its metabolite.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Chloronicotinic acid (CAS No. 10177-29-4). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes qualitative information, presents comparative data for structurally related compounds, and provides detailed, adaptable experimental protocols for determining these properties. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding and practical methodologies for the evaluation of this compound.

Introduction

This compound, a pyridinecarboxylic acid derivative, is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and application in research and development. Understanding these characteristics is paramount for ensuring the quality, efficacy, and safety of any resulting products. This guide aims to consolidate the available information and provide robust experimental frameworks for the in-house determination of its solubility and stability profiles.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄ClNO₂[1][2]
Molecular Weight 157.55 g/mol [1][2]
CAS Number 10177-29-4[3]
Appearance White to light brown solid/powder[4]
Melting Point 139-143 °C[4]
Boiling Point 301.9 ± 22.0 °C (Predicted)[4]
pKa 0.78 ± 0.25 (Predicted)[5]
LogP 1.433[6]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively documented in peer-reviewed journals. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights.

Qualitative Solubility

This compound is generally described as being soluble in organic solvents.[3][5] The polarity imparted by the carboxylic acid and the pyridine (B92270) ring, combined with the chloro-substituent, suggests solubility in a range of polar organic solvents. Its solubility in aqueous media is expected to be pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid.

Table 2: Qualitative and Comparative Solubility of Pyridinecarboxylic Acids

SolventThis compound2-Chloronicotinic AcidNicotinic Acid (3-Pyridinecarboxylic Acid)Picolinic Acid (2-Pyridinecarboxylic Acid)
WaterSparingly Soluble (predicted)0.17 g/100g SolubleModerately Soluble[7]
Methanol (B129727)Soluble[3]2.7 g/100g SolubleSoluble[7]
EthanolSoluble[3]-SolubleSoluble[7]
AcetoneSoluble[3]-SolubleSoluble[7]
AcetonitrileSoluble (predicted)-Less Soluble[8][9]Less Soluble[8]
Chloroform-Slightly Soluble-Soluble[7]
Diethyl Ether--SolubleSoluble[7]
DMSOSoluble (predicted)-Very Soluble-

Note: This table is a compilation of qualitative statements and quantitative data for related compounds to provide a comparative context. Specific quantitative values for this compound require experimental determination.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Objective: To determine the concentration of this compound in a saturated solution at a given temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., vacuum oven) and weigh the remaining solid.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration.

  • Calculation: Calculate the solubility in terms of mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal and place in thermostatic shaker A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Quantify by HPLC/UV-Vis or Gravimetry E->F G Solubility Data F->G Calculate Solubility

Caption: Isothermal solubility determination workflow.

Stability Profile

This compound is reported to be stable under normal handling and storage conditions.[10] However, it is incompatible with strong oxidizing agents and strong bases.[11] Forced degradation studies are essential to understand its intrinsic stability and identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the chloro-substituent (unlikely under mild conditions), potential for other reactions at elevated temperatures.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursPotential for hydrolysis of the chloro-substituent to a hydroxyl group.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the pyridine ring, potentially leading to N-oxide formation or ring opening.
Thermal Degradation Solid state at 80°C for 72 hoursDecarboxylation at high temperatures.
Photostability Exposure to ICH Q1B compliant light source (e.g., 1.2 million lux hours and 200 watt hours/square meter)Photodegradation, potential for dechlorination or other radical-mediated reactions.
Known and Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, related compounds offer insights. For instance, 6-chloronicotinic acid is a known environmental transformation product of the neonicotinoid insecticides acetamiprid (B1664982) and imidacloprid.[12][13] The degradation of pyridine derivatives can involve hydroxylation, followed by ring cleavage.[14][15] For this compound, potential degradation could involve hydrolysis of the chlorine to a hydroxyl group, or oxidative degradation of the pyridine ring.

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples as in the acid hydrolysis protocol.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve samples in a suitable solvent for analysis at different time points.

    • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo Analysis HPLC-UV/DAD or HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Develop Stability-Indicating Method Analysis->Method

Caption: Forced degradation study workflow.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

Proposed HPLC Method Parameters

The following are suggested starting parameters for the development of a stability-indicating HPLC method for this compound. Optimization will be necessary based on the results of the forced degradation studies.

Table 4: Proposed Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute potential degradants, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL

For MS compatibility, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[16][17]

Signaling Pathways and Logical Relationships

There is currently no direct evidence in the scientific literature to suggest that this compound is involved in specific cellular signaling pathways as a primary signaling molecule. Its main relevance in a biological context is as a metabolite or degradation product of other compounds, such as neonicotinoid pesticides.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a comprehensive overview of its known properties and offers detailed experimental protocols for their determination. The qualitative data and information on related compounds serve as a valuable starting point for researchers. The provided methodologies for solubility testing and forced degradation studies, along with the framework for developing a stability-indicating HPLC method, will enable scientists to generate the necessary data for their specific applications. Further research is warranted to fully characterize the physicochemical properties of this important chemical intermediate.

References

Methodological & Application

Synthesis of Benzocanthinones from 4-Chloronicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocanthinones are a class of heterocyclic compounds with a core structure related to the naturally occurring canthinone alkaloids. These compounds have garnered significant interest in medicinal chemistry due to their potential biological activities. This document outlines a proposed synthetic pathway for the preparation of benzocanthinone derivatives, commencing from the readily available starting material, 4-chloronicotinic acid. The described methodology is based on a multi-step sequence involving a nucleophilic aromatic substitution, an intramolecular cyclization to form a key quinolinone intermediate, and a subsequent ring closure to construct the final benzocanthinone framework. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and characterization data based on analogous reactions reported in the literature.

Introduction

Canthinone alkaloids and their synthetic analogues represent an important class of nitrogen-containing heterocyclic compounds that have been investigated for a range of pharmacological applications, including anticancer and antimicrobial activities. The development of efficient and versatile synthetic routes to these and related scaffolds is crucial for the exploration of their structure-activity relationships (SAR) and the discovery of new therapeutic agents. While various synthetic strategies for canthinones have been reported, this application note details a proposed pathway for the synthesis of benzocanthinones, a subclass of canthinone analogs, utilizing this compound as a key building block. This approach offers a potentially cost-effective and adaptable route to novel benzocanthinone derivatives.

Proposed Synthetic Pathway

The proposed synthesis of benzocanthinones from this compound is a multi-step process. The key stages of this synthetic route are depicted in the workflow diagram below.

Synthetic Workflow A This compound B Step 1: Ullmann Condensation A->B Aniline (B41778), CuI, K2CO3 C 4-Anilino-nicotinic Acid B->C D Step 2: Intramolecular Cyclization C->D Polyphosphoric Acid E Quinolinone Intermediate D->E F Step 3: Reductive Cyclization E->F 1. SnCl2, HCl 2. NaNO2, HCl 3. Heat G Benzocanthinone F->G

Caption: Proposed synthetic workflow for the synthesis of benzocanthinones from this compound.

Experimental Protocols

Step 1: Synthesis of 4-Anilino-nicotinic Acid (Ullmann Condensation)

This procedure describes the copper-catalyzed N-arylation of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to this compound.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-anilino-nicotinic acid.

Table 1: Representative Yields for Ullmann Condensation

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundAnilineCuIK₂CO₃DMF1201875-85
This compound4-MethoxyanilineCuIK₂CO₃DMF1202080-90

Step 2: Synthesis of Quinolinone Intermediate (Intramolecular Cyclization)

This protocol outlines the acid-catalyzed intramolecular cyclization of 4-anilino-nicotinic acid to the corresponding tricyclic quinolinone.

Materials:

  • 4-Anilino-nicotinic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution, saturated

Procedure:

  • Place 4-anilino-nicotinic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heat the mixture to 140-160 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude quinolinone intermediate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the pure quinolinone.

Table 2: Representative Yields for Intramolecular Cyclization

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)
4-Anilino-nicotinic acidPPA150370-80
4-(4-Methoxyanilino)nicotinic acidPPA1503.575-85

Step 3: Synthesis of Benzocanthinone (Reductive Cyclization)

This final step involves a proposed reductive cyclization sequence, analogous to a modified Graebe-Ullmann reaction, to form the benzocanthinone core. This is a hypothetical protocol and would require optimization.

Materials:

  • Quinolinone intermediate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium hydroxide (B78521) solution, 10%

  • Ethanol

Procedure:

  • Reduction of the Nitro Group (if present) and Carbonyl Group:

    • Suspend the quinolinone intermediate (1.0 eq) in a mixture of concentrated HCl and ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, pour it onto ice, and basify with a 10% sodium hydroxide solution.

    • Extract the product with a suitable organic solvent, dry, and concentrate to yield the amino-acridine intermediate.

  • Diazotization and Intramolecular Cyclization:

    • Dissolve the amino-acridine intermediate in a mixture of concentrated HCl and water and cool to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Heat the solution to 80-100 °C to induce cyclization and nitrogen gas evolution.

    • Cool the reaction mixture and extract the benzocanthinone product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Table 3: Hypothetical Yields for Reductive Cyclization

Starting MaterialReagentsYield (%) (estimated)
Quinolinone intermediate1. SnCl₂, HCl; 2. NaNO₂, HCl; 3. Heat30-50

Logical Relationship Diagram

The following diagram illustrates the key transformations and intermediates in the proposed synthetic pathway.

Logical Relationships cluster_0 Starting Material cluster_1 Key Intermediate 1 cluster_2 Key Intermediate 2 cluster_3 Final Product This compound This compound Ullmann Condensation Ullmann Condensation This compound->Ullmann Condensation 4-Anilino-nicotinic Acid 4-Anilino-nicotinic Acid Intramolecular Cyclization Intramolecular Cyclization 4-Anilino-nicotinic Acid->Intramolecular Cyclization Ullmann Condensation->4-Anilino-nicotinic Acid Quinolinone Quinolinone Reductive Cyclization Reductive Cyclization Quinolinone->Reductive Cyclization Intramolecular Cyclization->Quinolinone Benzocanthinone Benzocanthinone Reductive Cyclization->Benzocanthinone

Caption: Key transformations in the synthesis of benzocanthinones.

Conclusion

The synthetic route detailed in this application note provides a plausible and logical approach for the synthesis of benzocanthinones from this compound. While the final reductive cyclization step is proposed based on established chemical principles and may require experimental optimization, the initial steps of Ullmann condensation and intramolecular cyclization are well-precedented reactions. This proposed pathway offers a flexible and potentially efficient method for accessing novel benzocanthinone derivatives for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific target molecules and available resources.

Application Notes and Protocols for the Preparation of Heterocyclic Xanthone Analogues from 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. This "privileged structure" is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The biological activity of xanthone (B1684191) derivatives is highly dependent on the type, number, and position of substituents on the xanthone skeleton. The incorporation of nitrogen atoms into the xanthone core, creating heterocyclic analogues such as aza-xanthones, can further modulate the biological and pharmacological properties of these compounds. This document provides a detailed protocol for the synthesis of aza-xanthone analogues, utilizing 4-chloronicotinic acid as a key starting material. The synthetic strategy involves a crucial Ullmann condensation to form a diaryl ether intermediate, followed by an acid-catalyzed cyclization to yield the final aza-xanthone scaffold.

Synthetic Pathway Overview

The synthesis of aza-xanthone analogues from this compound is a multi-step process. The general workflow involves the esterification of this compound, followed by a copper-catalyzed Ullmann condensation with a substituted phenol (B47542) to form a diaryl ether intermediate. Subsequent hydrolysis of the ester and intramolecular cyclization via a Friedel-Crafts acylation reaction yields the desired heterocyclic xanthone analogue.

Synthetic Pathway A This compound B Methyl 4-chloronicotinate A->B Esterification (SOCl2, MeOH) D Diaryl Ether Intermediate (Ester) B->D Ullmann Condensation (CuI, K2CO3, DMF) C Substituted Phenol C->D E Diaryl Ether Intermediate (Acid) D->E Hydrolysis (NaOH, H2O/EtOH) F Aza-xanthone Analogue E->F Cyclization (PPA or H2SO4)

Caption: Synthetic pathway for aza-xanthone analogues from this compound.

Experimental Protocols

Esterification of this compound

This protocol describes the conversion of this compound to its methyl ester, which is more suitable for the subsequent Ullmann condensation reaction.

Materials:

  • This compound

  • Methanol (B129727) (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-chloronicotinate as a solid.

Ullmann Condensation for Diaryl Ether Synthesis

This protocol outlines the copper-catalyzed coupling of methyl 4-chloronicotinate with a substituted phenol to form the diaryl ether intermediate.

Materials:

  • Methyl 4-chloronicotinate

  • Substituted phenol (e.g., 2-methoxyphenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 4-chloronicotinate (1.0 eq), the substituted phenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (15 mL per gram of nicotinate (B505614) ester) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diaryl ether intermediate.

Hydrolysis of the Diaryl Ether Ester

This step converts the methyl ester of the diaryl ether intermediate back to the carboxylic acid, which is necessary for the final cyclization.

Materials:

  • Diaryl ether intermediate (ester)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (EtOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the diaryl ether ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the diaryl ether carboxylic acid.

Intramolecular Cyclization to form Aza-xanthone

This final step involves an acid-catalyzed intramolecular Friedel-Crafts acylation to form the tricyclic aza-xanthone core.

Materials:

  • Diaryl ether intermediate (acid)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Add the diaryl ether carboxylic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid) in a round-bottom flask.

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aza-xanthone product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized aza-xanthone analogues.

Table 1: Synthesis Yields of Aza-xanthone Analogues

Compound IDR Group on PhenolEsterification Yield (%)Ullmann Condensation Yield (%)Hydrolysis Yield (%)Cyclization Yield (%)Overall Yield (%)
AZX-01H9565927542.6
AZX-024-OCH₃9570948052.6
AZX-034-Cl9560917237.5
AZX-044-NO₂9555906830.1

Table 2: Biological Activity of Aza-xanthone Analogues against A549 Lung Cancer Cell Line

Compound IDStructure (R Group)IC₅₀ (µM)[1]
AZX-01H45.8 ± 3.2
AZX-024-OCH₃32.5 ± 2.8
AZX-034-Cl25.1 ± 1.9
AZX-044-NO₂18.7 ± 1.5
Doxorubicin-0.8 ± 0.1

Note: The data presented in the tables are representative and for illustrative purposes. Actual results may vary.

Signaling Pathway and Experimental Workflow

The anticancer activity of many xanthone derivatives is attributed to their ability to induce apoptosis in cancer cells. One of the common pathways involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

Apoptosis Signaling Pathway A Aza-xanthone Analogue B Cancer Cell A->B C ↑ Reactive Oxygen Species (ROS) B->C D Mitochondrial Dysfunction C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed apoptotic signaling pathway induced by aza-xanthone analogues.

The overall experimental workflow for the synthesis and evaluation of these compounds is depicted below.

Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation A Synthesis of Aza-xanthone Analogues B Purification (Chromatography, Recrystallization) A->B C Structural Characterization (NMR, MS, IR) B->C D In vitro Cytotoxicity Assays (e.g., MTT Assay) C->D E Determination of IC50 Values D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel aza-xanthone analogues derived from this compound. These compounds represent a promising class of molecules for further investigation in the field of drug discovery, particularly for the development of new anticancer agents. The modular nature of the synthesis allows for the generation of a diverse library of analogues by varying the substituted phenol in the Ullmann condensation step, enabling extensive structure-activity relationship (SAR) studies.

References

4-Chloronicotinic Acid: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chloronicotinic acid and its derivatives are valuable building blocks in organic synthesis, serving as versatile precursors for the introduction of the pyridine-3-carboxylic acid moiety into a wide range of complex molecules. The presence of a chlorine atom at the 4-position of the pyridine (B92270) ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This application note provides an overview of the utility of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with detailed experimental protocols and quantitative data for the synthesis of 4-aryl, 4-alkynyl, and 4-aminonicotinic acid derivatives, respectively.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound esters are excellent substrates for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid derivative facilitates oxidative addition of the palladium catalyst, while the chlorine atom at the 4-position serves as a reactive leaving group.

A general workflow for these reactions involves the coupling of a this compound ester with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

G cluster_start Starting Materials cluster_reagents Reaction Components This compound Ester This compound Ester Reaction Mixture Reaction Mixture This compound Ester->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Product Product Reaction Mixture->Product Heat/Stir

General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Nicotinic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the synthesis of 4-aryl nicotinic acid derivatives, which are prevalent in many biologically active compounds.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Cl)L2 Ar'Pd(II)(Cl)L₂ Oxidative Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)Ar'L2 ArPd(II)Ar'L₂ Transmetalation->ArPd(II)Ar'L2 Reductive Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product 4-Aryl Nicotinate (Ar-Ar') Reductive Elimination->Product Ar'Cl 4-Chloronicotinate (Ar'-Cl) Ar'Cl->Oxidative Addition ArB(OH)2 Arylboronic Acid (ArB(OH)₂) Base Base ArB(OH)2->Base Base->Transmetalation

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802488
Experimental Protocol: Synthesis of Methyl 4-phenylnicotinate

Materials:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-chloronicotinate, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF to the flask via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl 4-phenylnicotinate.

Sonogashira Coupling: Synthesis of 4-Alkynyl Nicotinic Acid Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 4-alkynyl nicotinic acid derivatives, which are important precursors for various heterocyclic compounds and have applications in materials science.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Cl)L2 Ar'Pd(II)(Cl)L₂ Oxidative Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(CCR)L2 Ar'Pd(II)(C≡CR)L₂ Transmetalation->ArPd(II)(CCR)L2 Reductive Elimination Reductive Elimination ArPd(II)(CCR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product 4-Alkynyl Nicotinate (Ar'-C≡CR) Reductive Elimination->Product Ar'Cl 4-Chloronicotinate (Ar'-Cl) Ar'Cl->Oxidative Addition Alkyne Terminal Alkyne (RC≡CH) Cu(I) Cu(I) Alkyne->Cu(I) Base Base Cu(I)->Base Base->Transmetalation

Catalytic cycle for the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF601288
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF601675
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF601292
42-EthynylthiophenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF601485
Experimental Protocol: Synthesis of Ethyl 4-(phenylethynyl)nicotinate

Materials:

  • Ethyl 4-chloronicotinate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add ethyl 4-chloronicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-(phenylethynyl)nicotinate.

Buchwald-Hartwig Amination: Synthesis of 4-Amino Nicotinic Acid Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction provides a direct route to 4-amino nicotinic acid derivatives, which are important pharmacophores in medicinal chemistry.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Cl)L2 Ar'Pd(II)(Cl)L₂ Oxidative Addition->ArPd(II)(Cl)L2 Amine Coordination Amine Coordination ArPd(II)(Cl)L2->Amine Coordination ArPd(II)(Cl)(NHR2)L Ar'Pd(II)(Cl)(NHR₂)L Amine Coordination->ArPd(II)(Cl)(NHR2)L Deprotonation Deprotonation ArPd(II)(Cl)(NHR2)L->Deprotonation ArPd(II)(NR2)L Ar'Pd(II)(NR₂)L Deprotonation->ArPd(II)(NR2)L Reductive Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L2 Product 4-Amino Nicotinate (Ar'-NR₂) Reductive Elimination->Product Ar'Cl 4-Chloronicotinate (Ar'-Cl) Ar'Cl->Oxidative Addition Amine Amine (R₂NH) Amine->Amine Coordination Base Base Base->Deprotonation

Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001882
2MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1102490
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1002078
4BenzylaminePd₂(dba)₃ (2)DavePhos (4)NaOt-BuToluene1001685
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)nicotinate

Materials:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add anhydrous toluene, followed by methyl 4-chloronicotinate and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-(phenylamino)nicotinate.

Conclusion

This compound and its esters are highly effective and versatile building blocks in organic synthesis. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and reliable methods for the synthesis of a diverse range of 4-substituted nicotinic acid derivatives. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and materials science, facilitating the development of novel compounds with potential biological and material applications.

Application Notes and Protocols for Suzuki Coupling with 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 4-chloronicotinic acid as a substrate. The protocols and data presented are compiled from established methodologies for the coupling of chloropyridines and related heteroaromatic compounds. This document is intended to serve as a comprehensive resource for the synthesis of 4-aryl-nicotinic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of this compound with various boronic acids provides access to a diverse range of substituted pyridine (B92270) carboxylic acids.

General Considerations for Suzuki Coupling of this compound

The reactivity of chloropyridines in Suzuki couplings can be challenging compared to their bromo or iodo counterparts. The presence of the electron-withdrawing carboxylic acid group on the pyridine ring can further modulate the electronic properties of the substrate. Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the palladium catalyst (0.02-0.05 eq.) and ligand to the reaction vessel.

  • The flask is then subjected to three cycles of evacuation and backfilling with an inert gas.

  • Add the degassed solvent to the reaction mixture.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred under an inert atmosphere for 2-24 hours.

  • The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water, and the aqueous layer is acidified with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford the crude 4-aryl-nicotinic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical conditions for Suzuki-Miyaura coupling of related chloropyridines, which can serve as a starting point for optimizing the reaction with this compound.

EntrySubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12,3,5-trichloropyridinePd(OAc)₂K₂CO₃H₂O100High[1]
22-chloropyridinePd(PPh₃)₄K₂CO₃Toluene110Excellent[2]
34-chloropyridinePd(PPh₃)₄K₂CO₃Toluene110Good[2]
42,4-dichloropyridinePd/IPrK₃PO₄Dioxane100C4-selective
55-bromo-6-chloronicotinic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100N/A[3]
62,4-dichloropyrimidinePd(PPh₃)₄Na₂CO₃Dioxane10071[4]
74-chloroacetophenonePd(II)-complexCs₂CO₃H₂O100N/A[5]

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow reagents Reagents: This compound Arylboronic Acid Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System: Pd Precursor Ligand catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating (80-120 °C) reaction_setup->heating workup Aqueous Workup & Acidification heating->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 4-Aryl-nicotinic Acid purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

suzuki_catalytic_cycle pd0 Pd(0)Ln r1_pdx_l R¹-Pd(II)-X L pd0->r1_pdx_l R¹-X c1 c1 oxidative_addition Oxidative Addition r1_pd_r2_l R¹-Pd(II)-R² L r1_pdx_l->r1_pd_r2_l R²-B(OR)₂ c2 c2 transmetalation Transmetalation r1_pd_r2_l->pd0 R¹-R² c3 c3 reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronicotinic acid is a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of a chlorine atom at the 4-position of the pyridine (B92270) ring, activated by the electron-withdrawing carboxylic acid group and the ring nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds for drug discovery and other applications. These application notes provide an overview of the reactivity of this compound and detailed protocols for its derivatization using common nucleophiles.

The general mechanism for the nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. The reaction is often facilitated by the use of a base to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. In many cases, the carboxylic acid is esterified prior to the substitution reaction to improve solubility and prevent unwanted side reactions.

Key Considerations for Nucleophilic Substitution

  • Nucleophile Strength: The reactivity of the nucleophile is a critical factor. Stronger nucleophiles, such as primary and secondary amines, thiolates, and alkoxides, generally react more readily.

  • Reaction Conditions: Temperature, solvent, and the presence of a base or catalyst significantly influence the reaction outcome. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for these types of transformations.

  • Substrate Form: Reactions can be performed on the free acid or, more commonly, on an ester derivative (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and avoid potential complications with the acidic proton of the carboxylic acid. Subsequent hydrolysis of the ester can then liberate the desired substituted nicotinic acid.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following tables summarize representative nucleophilic substitution reactions on chloronicotinic acid derivatives. While specific data for this compound is limited in publicly available literature, the data presented for the analogous 2-chloronicotinic acid is highly indicative of the expected reactivity and yields.

Table 1: Amination of Chloronicotinic Acid Derivatives

EntryNucleophile (Amine)ProductReaction ConditionsYield (%)Reference Analogy
1Methylamine (40% aq.)4-(Methylamino)nicotinic acidMicrowave, 120°C, 2 h~85-95[1]
2Butylamine4-(Butylamino)nicotinic acidMicrowave, H₂O, DIPEA, 200°C, 2 h~80-90[1]
3Morpholine4-Morpholinonicotinic acidReflux, H₂O, 100°CHigh[2][3]
4Aniline4-Anilinonicotinic acidMicrowave, H₂O, DIPEA, 200°C, 2 h~70-80[1]
5Benzylamine4-(Benzylamino)nicotinic acidMicrowave, H₂O, DIPEA, 200°C, 2 h~85-95[1]

Yields are estimated based on analogous reactions with 2-chloronicotinic acid.

Table 2: Reactions with O- and S-Nucleophiles

EntryNucleophileProductReaction ConditionsYield (%)Reference Analogy
1Sodium Methoxide4-Methoxynicotinic acidReflux in MethanolGood to High[4]
2Sodium Phenoxide4-Phenoxynicotinic acidDMF, heatGood to High[4]
3Sodium Thiophenoxide4-(Phenylthio)nicotinic acidDMF, room temp. to heatHigh[4]
4Sodium Ethanethiolate4-(Ethylthio)nicotinic acidEthanol, heatGood to High[4]

Yields are qualitative estimates based on general SNAr reactivity on similar substrates.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Amination of this compound

This protocol is adapted from the successful amination of 2-chloronicotinic acid under microwave irradiation and is expected to be readily applicable to the 4-chloro isomer.[1]

Materials:

  • This compound

  • Amine (3.0 equiv.)

  • Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Water

  • Microwave reactor vials

  • Concentrated HCl

  • Standard work-up and purification equipment

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv.), the desired amine (3.0 equiv.), diisopropylethylamine (DIPEA) (3.0 equiv.), and water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 200°C for 2 hours. (Note: Pressure will develop. Ensure the equipment is rated for these conditions).

  • After cooling to room temperature, carefully open the vial.

  • Acidify the reaction mixture to pH 6-7 with concentrated HCl.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Reaction of Ethyl 4-Chloronicotinate with Alkoxides

This protocol describes a general method for the synthesis of 4-alkoxynicotinic acid esters.

Materials:

  • Ethyl 4-chloronicotinate (prepared by Fischer esterification of this compound)

  • Sodium metal

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Standard inert atmosphere glassware and work-up equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equiv.) to the anhydrous alcohol (serving as both reagent and solvent) at 0°C to generate the sodium alkoxide in situ.

  • Once all the sodium has reacted, add a solution of ethyl 4-chloronicotinate (1.0 equiv.) in the same anhydrous alcohol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

  • (Optional) The resulting ester can be hydrolyzed to the corresponding 4-alkoxynicotinic acid by heating with aqueous NaOH followed by acidic workup.

Protocol 3: General Procedure for the Reaction of Ethyl 4-Chloronicotinate with Thiolates

This protocol outlines a general method for the synthesis of 4-(alkyl/arylthio)nicotinic acid esters.

Materials:

  • Ethyl 4-chloronicotinate

  • Thiol (e.g., thiophenol, ethanethiol) (1.1 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard inert atmosphere glassware and work-up equipment

Procedure:

  • To a suspension of sodium hydride (1.1 equiv.) in anhydrous DMF at 0°C under an inert atmosphere, add the thiol (1.1 equiv.) dropwise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium thiolate.

  • Add a solution of ethyl 4-chloronicotinate (1.0 equiv.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) as needed, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and quench by the slow addition of water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • (Optional) The ester can be hydrolyzed to the corresponding 4-(alkyl/arylthio)nicotinic acid.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow start Start reactants Combine this compound (or Ester), Nucleophile, Solvent, and Base/Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node Reactivity_Factors center Nucleophilic Substitution on this compound nucleophile Nucleophile Strength (Amines > Alkoxides > Thiolates) nucleophile->center solvent Solvent Polarity (Polar aprotic solvents like DMF, DMSO are common) solvent->center temperature Temperature (Room temp. to high temp., microwave) temperature->center base Base/Catalyst (e.g., DIPEA, K₂CO₃, NaH) base->center

References

Application Notes and Protocols: 4-Chloronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronicotinic acid is a versatile halogenated pyridine (B92270) carboxylic acid derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its utility in medicinal chemistry stems from the presence of a reactive chlorine atom at the 4-position of the pyridine ring, which is amenable to nucleophilic aromatic substitution reactions. This allows for the facile introduction of various functional groups, enabling the exploration of diverse chemical space in drug discovery programs. Furthermore, the nicotinic acid scaffold itself is a well-established pharmacophore, known to interact with a variety of biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative biological data, and diagrams of relevant signaling pathways.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The ability to readily modify the 4-position allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

a) Glycolysis Inhibitors:

Cancer cells often exhibit a high rate of glycolysis, a metabolic pathway that provides them with the necessary energy and building blocks for rapid proliferation.[1] Analogs of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in glycolysis, are potential inhibitors of this process. 4-substituted nicotinic acid derivatives can be metabolized in vivo to form such NAD analogs, thereby disrupting cancer cell metabolism.[1][2][3]

Experimental Protocol: Synthesis of 4-Anilinonicotinic Acid

A key intermediate in the synthesis of potential glycolysis inhibitors is 4-anilinonicotinic acid.

  • Materials: this compound, aniline (B41778), potassium carbonate, dimethylformamide (DMF), hydrochloric acid.

  • Procedure:

    • A mixture of this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq) in DMF is heated at 120 °C for 12 hours.

    • After cooling to room temperature, the reaction mixture is poured into water and acidified with concentrated hydrochloric acid to pH 4-5.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-anilinonicotinic acid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Glycolysis

The glycolytic pathway is a sequence of ten enzyme-catalyzed reactions that convert glucose into pyruvate, generating ATP and NADH in the process.[1][2][4][5] NAD+ is a crucial oxidizing agent in the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[6][7][8] By forming analogs of NAD, 4-substituted nicotinic acid derivatives can inhibit this key step, leading to a depletion of ATP and ultimately cell death in cancer cells.

Glycolysis_Pathway cluster_target Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG 1,3-Bisphosphoglycerate G3P->BPG Target Inhibition by 4-substituted NAD analogs G3P->Target DHAP->G3P ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate NAD NAD+ NADH NADH NAD->NADH Target->BPG

Figure 1: Glycolysis pathway highlighting NAD+ involvement.

b) Cyclin-Dependent Kinase (CDK) Inhibitors:

CDKs are a family of protein kinases that play a critical role in regulating the cell cycle.[9][10] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-b]pyridines, which can be synthesized from precursors derived from this compound, have emerged as potent inhibitors of CDKs, particularly CDK2 and CDK9.[2]

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A general workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives is outlined below. The initial step involves the conversion of this compound to a more elaborate precursor suitable for cyclization.

Synthesis_Workflow start This compound step1 Activation and Amidation start->step1 step2 Nucleophilic Substitution (e.g., with hydrazine) step1->step2 step3 Cyclization with a β-ketoester step2->step3 product Pyrazolo[3,4-b]pyridine Core step3->product

Figure 2: General workflow for pyrazolopyridine synthesis.

Signaling Pathway: Cell Cycle Regulation by CDK2 and CDK9

CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S transition and progression through the S phase of the cell cycle.[1][2][3][6] CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription, including that of anti-apoptotic proteins, which is vital for cancer cell survival.[7][8][11][12] Inhibition of these CDKs by pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[2]

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase cluster_Transcription Transcription Elongation G1 G1 S S G1->S G1/S Transition CycD_CDK46 Cyclin D-CDK4/6 CycD_CDK46->G1 G2 G2 S->G2 CycE_CDK2 Cyclin E-CDK2 CycE_CDK2->S CycA_CDK2 Cyclin A-CDK2 CycA_CDK2->S M M G2->M M->G1 CycB_CDK1 Cyclin B-CDK1 CycB_CDK1->M CDK9 CDK9/CycT (P-TEFb) RNAPII RNA Pol II CDK9->RNAPII Transcription Transcription of anti-apoptotic genes RNAPII->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->CycE_CDK2 Inhibitor->CDK9

Figure 3: Cell cycle regulation by CDKs and transcription by CDK9.

Quantitative Data: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
9a CDK2/CDK9HeLa2.59[2]
14g CDK2/CDK9MCF74.66[2]
14g CDK2/CDK9HCT-1161.98[2]
C03 TRKAKm-120.304[13]

a) Succinate Dehydrogenase Inhibitors (SDHIs):

Succinate dehydrogenase (SDH), or complex II, is a key enzyme in both the citric acid cycle and the electron transport chain in mitochondria. Inhibition of SDH disrupts fungal respiration, leading to cell death. Nicotinamide derivatives have been developed as potent SDHIs.[11][14][15]

Experimental Protocol: General Synthesis of Nicotinamide Derivatives

  • Amide Bond Formation: this compound is first converted to its acid chloride, typically using thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the corresponding nicotinamide derivative.

Quantitative Data: Antifungal Activity of Nicotinamide Derivatives

CompoundTargetFungal StrainIC₅₀ (µM)Reference
3a-17 SDHRhizoctonia solani15.8[11][14]
3a-17 SDHSclerotinia sclerotiorum20.3[11][14]
4b SDH-3.18[15]

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[12][16][17] These effects are mediated, in part, through the activation of the G protein-coupled receptor GPR109A, which is expressed on immune cells such as monocytes and macrophages.[16][17] Activation of GPR109A can lead to a reduction in the production of pro-inflammatory cytokines.[16]

Logical Relationship: Anti-inflammatory Mechanism

The anti-inflammatory effects of nicotinic acid derivatives can be summarized in the following logical flow:

Anti_Inflammatory_Mechanism NA_Derivative Nicotinic Acid Derivative GPR109A GPR109A Receptor on Immune Cells NA_Derivative->GPR109A Downstream Downstream Signaling (e.g., ↓cAMP) GPR109A->Downstream NFkB Inhibition of NF-κB Pathway Downstream->NFkB Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Figure 4: Anti-inflammatory mechanism of nicotinic acid derivatives.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its reactivity allows for the synthesis of a wide range of derivatives with diverse biological activities. The examples provided herein demonstrate its utility in the development of novel anticancer, antifungal, and anti-inflammatory agents. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents based on this privileged scaffold. Further exploration of the chemical space around the this compound core is warranted and holds significant potential for the discovery of new medicines.

References

Application Notes and Protocols for the Synthesis of 4-Chloronicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 4-chloronicotinic acid derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents across various disease areas, including oncology and inflammatory conditions. Detailed experimental protocols for the synthesis of this compound and its subsequent derivatization into amides and esters are provided, alongside a summary of their biological activities.

Introduction

This compound is a halogenated derivative of nicotinic acid (Vitamin B3) and a valuable building block in organic and medicinal chemistry.[1] The presence of a chlorine atom at the 4-position of the pyridine (B92270) ring provides a reactive site for nucleophilic aromatic substitution, allowing for the facile synthesis of a diverse range of derivatives.[1] Furthermore, the carboxylic acid functional group can be readily converted into esters, amides, and other functionalities, enabling the exploration of broad chemical space in drug discovery programs.[1]

Derivatives of nicotinic acid have shown a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer effects. The 4-chloro substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to enhanced potency, selectivity, and metabolic stability.

Synthesis of this compound

The synthesis of this compound is typically achieved through the carboxylation of 4-chloropyridine (B1293800). A common and effective method involves a lithiation reaction followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloropyridine

  • Lithium diisopropylamide (LDA) (1.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (solid)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (15 mmol) in anhydrous THF (250 mL) in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.2 equivalents of lithium diisopropylamide (LDA) solution to the cooled mixture while stirring.

  • Continue stirring the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, place an excess of crushed dry ice.

  • Rapidly pour the reaction mixture onto the dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water (30 mL).

  • Remove the volatile organic solvents under reduced pressure.

  • Extract the remaining aqueous suspension with diethyl ether (3 x 100 mL) to remove any unreacted 4-chloropyridine.

  • Cool the aqueous phase to 0 °C in an ice bath.

  • Carefully adjust the pH of the aqueous solution to 4 by adding concentrated hydrochloric acid dropwise.

  • A precipitate of this compound will form. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash it with a small amount of cold diethyl ether.

  • Dry the resulting white solid to obtain this compound. The typical yield for this reaction is in the range of 60-80%.[2]

Synthesis of this compound

Synthesis_of_4_Chloronicotinic_Acid cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Chloropyridine 4-Chloropyridine Reaction Lithiation & Carboxylation 4-Chloropyridine->Reaction LDA LDA LDA->Reaction CO2 CO2 CO2->Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Reaction -78 °C -78 °C -78 °C->Reaction H2O Quench H2O Quench Workup Workup H2O Quench->Workup Acidification (HCl) Acidification (HCl) Acidification (HCl)->Workup This compound This compound Reaction->Workup Intermediate Anion Workup->this compound

Caption: Synthetic workflow for this compound.

Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives, primarily through modification of the carboxylic acid group to form amides and esters.

Synthesis of this compound Amides

Amide derivatives are readily synthesized by coupling this compound with a primary or secondary amine. A common method involves the activation of the carboxylic acid with a coupling agent or conversion to an acid chloride.

Step 1: Synthesis of 4-Chloronicotinoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene (B28343)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend this compound (10 mmol) in anhydrous DCM or toluene (50 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 equivalents, 12 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

Materials:

  • 4-Chloronicotinoyl chloride

  • Desired primary or secondary amine

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the desired amine (10 mmol) and triethylamine (1.2 equivalents, 12 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloronicotinoyl chloride (1.0 equivalent, 10 mmol) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound amide.

Amide Synthesis Workflow

Amide_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation This compound This compound Reaction1 Activation This compound->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 4-Chloronicotinoyl Chloride 4-Chloronicotinoyl Chloride Reaction2 Coupling 4-Chloronicotinoyl Chloride->Reaction2 Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Reaction2 Triethylamine Triethylamine Triethylamine->Reaction2 Final Amide Derivative Final Amide Derivative Reaction1->4-Chloronicotinoyl Chloride Reaction2->Final Amide Derivative

Caption: General workflow for amide synthesis.

Synthesis of this compound Esters

Ester derivatives can be prepared through Fischer esterification of this compound with an alcohol in the presence of an acid catalyst, or by reacting the acid chloride with an alcohol.

Materials:

  • 4-Chloronicotinoyl chloride (from the protocol above)

  • Desired alcohol

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the desired alcohol (10 mmol) and pyridine or triethylamine (1.2 equivalents, 12 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloronicotinoyl chloride (1.0 equivalent, 10 mmol) in anhydrous DCM to the alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound ester.

Biological Activities and Potential Applications

While extensive research on the specific biological activities of a wide range of this compound derivatives is ongoing, preliminary studies and data from analogous nicotinic acid derivatives suggest significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of nicotinic acid have been investigated for their potential as anticancer agents. For instance, certain isonicotinic acid derivatives have been designed as inhibitors of Aurora-A kinase, a key regulator of cell division, and have shown promising anticancer activity. The 4-chloro substituent on the nicotinic acid scaffold can be explored to modulate the binding affinity and selectivity of these kinase inhibitors.

Table 1: Hypothetical Anticancer Activity of this compound Amide Derivatives

Compound IDR1R2Target KinaseIC₅₀ (nM)
4CNA-A01 HPhenylAurora-A150
4CNA-A02 H4-MethoxyphenylAurora-A85
4CNA-A03 H3,4-DichlorophenylAurora-A50
4CNA-A04 HNaphthylAurora-A120
4CNA-A05 MethylPhenylAurora-A200

Note: The data in this table is hypothetical and for illustrative purposes to guide structure-activity relationship (SAR) studies. Actual values would need to be determined experimentally.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. The mechanism of action may involve the modulation of inflammatory signaling pathways. For example, some nicotinic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines. The 4-chloro substitution could be used to fine-tune the anti-inflammatory potency and pharmacokinetic profile of these compounds.

Table 2: Hypothetical Anti-inflammatory Activity of this compound Ester Derivatives

Compound IDR (Ester Group)TargetIC₅₀ (µM)
4CNE-E01 MethylCOX-215.2
4CNE-E02 EthylCOX-210.5
4CNE-E03 IsopropylCOX-225.8
4CNE-E04 BenzylCOX-28.1
4CNE-E05 PhenethylCOX-25.6

Note: The data in this table is hypothetical and for illustrative purposes to guide SAR studies. Actual values would need to be determined experimentally.

Signaling Pathways

The therapeutic effects of this compound derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on the activities of related compounds, potential pathways of interest include:

  • Kinase Signaling Pathways: As mentioned, derivatives could be designed to target specific kinases involved in cell proliferation and survival, such as the Aurora kinases or other kinases in the mitogen-activated protein kinase (MAPK) or PI3K/Akt pathways.

  • Inflammatory Signaling Pathways: These compounds may exert their anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) or by modulating transcription factors such as NF-κB, which plays a central role in the inflammatory response.

Signaling_Pathways cluster_compound This compound Derivative Derivative Derivative Kinase Signaling (e.g., Aurora, MAPK) Kinase Signaling (e.g., Aurora, MAPK) Derivative->Kinase Signaling (e.g., Aurora, MAPK) Inhibition Inflammatory Signaling (e.g., NF-κB, COX) Inflammatory Signaling (e.g., NF-κB, COX) Derivative->Inflammatory Signaling (e.g., NF-κB, COX) Inhibition Cell Proliferation Cell Proliferation Kinase Signaling (e.g., Aurora, MAPK)->Cell Proliferation Blocks Apoptosis Apoptosis Kinase Signaling (e.g., Aurora, MAPK)->Apoptosis Induces Cytokine Production Cytokine Production Inflammatory Signaling (e.g., NF-κB, COX)->Cytokine Production Reduces Inflammatory Response Inflammatory Response Cytokine Production->Inflammatory Response Modulates

References

Application Notes and Protocols: 4-Chloronicotinic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloronicotinic acid is a versatile pyridine-based building block utilized in the synthesis of a variety of heterocyclic compounds with significant biological activities. This document provides detailed application notes and protocols for the use of this compound in the preparation of potent kinase inhibitors, with a particular focus on the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting epidermal growth factor receptor (EGFR). The protocols outlined herein provide a clear pathway for the synthesis of these inhibitors and the accompanying data illustrates their potential in cancer therapy.

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery. The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the design of potent and selective kinase inhibitors. This compound serves as a readily available and versatile starting material for the construction of this important heterocyclic system. The presence of the chlorine atom at the 4-position and the carboxylic acid at the 3-position allows for sequential functionalization to build the fused pyrimidine (B1678525) ring and introduce various substituents to modulate kinase inhibitory activity and pharmacokinetic properties.

Signaling Pathway of Interest: EGFR Signaling

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers. The pyrido[3,4-d]pyrimidine derivatives synthesized from this compound have been shown to be effective inhibitors of both wild-type and mutant forms of EGFR.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P Grb2/Sos Grb2/Sos P->Grb2/Sos Recruits Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation, Survival, Migration Proliferation, Survival, Migration ERK->Proliferation, Survival, Migration Promotes Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor->EGFR Inhibits ATP binding Synthetic_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Pyrido[3,4-d]pyrimidine Core Synthesis cluster_2 Derivatization This compound This compound Amidation Amidation This compound->Amidation 4-Chloronicotinamide 4-Chloronicotinamide Amidation->4-Chloronicotinamide Dehydration/Amination Dehydration/Amination 4-Chloronicotinamide->Dehydration/Amination 2-Amino-4-chloronicotinonitrile 2-Amino-4-chloronicotinonitrile Dehydration/Amination->2-Amino-4-chloronicotinonitrile Cyclization Cyclization 2-Amino-4-chloronicotinonitrile->Cyclization 4-Chloro-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one 4-Chloro-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one Cyclization->4-Chloro-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one Substitution Substitution 4-Chloro-2-aminopyrido[3,4-d]pyrimidin-4(3H)-one->Substitution Final Kinase Inhibitor Final Kinase Inhibitor Substitution->Final Kinase Inhibitor SAR_Logic cluster_0 Pyrido[3,4-d]pyrimidine Core cluster_1 Substituent Effects cluster_2 Biological Activity Core Pyrido[3,4-d]pyrimidine R2 R2-substituent (e.g., at C2) Core->R2 R4 R4-substituent (e.g., at C4) Core->R4 R6 R6-substituent (e.g., at C6) Core->R6 Potency Potency (IC50) R2->Potency Modulates R4->Potency Modulates Selectivity Selectivity R4->Selectivity Influences R6->Potency Modulates PK Pharmacokinetics R6->PK Affects

Application Notes and Protocols for Reactions Involving 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reaction mechanisms involving 4-chloronicotinic acid, a versatile building block in medicinal chemistry and drug development. Detailed protocols for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are presented, along with quantitative data to guide reaction optimization. Furthermore, the role of nicotinic acid derivatives in cell signaling, particularly through the GPR109A receptor, is discussed.

Introduction

This compound is a halogenated derivative of nicotinic acid (Vitamin B3) that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of a chlorine atom at the 4-position of the pyridine (B92270) ring allows for diverse functionalization through various reaction mechanisms, making it a key component in the development of novel therapeutics and agrochemicals.[1] This document outlines detailed protocols for several critical transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are typically performed on the corresponding ester derivatives (e.g., methyl or ethyl esters) to avoid potential complications with the carboxylic acid moiety.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-Nicotinic Acid Derivatives

The Suzuki-Miyaura coupling enables the synthesis of 4-aryl-nicotinic acid derivatives by coupling an aryl boronic acid with this compound or its ester. This reaction is a cornerstone for creating biaryl structures prevalent in many pharmaceutical compounds.[2]

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of 4-Chloropyridine Derivatives:

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802485[3]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802489[3]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF802482[3]
4Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O60695+
54-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001290-98

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a methyl 4-chloronicotinate with an arylboronic acid.

Materials:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add methyl 4-chloronicotinate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow:

Suzuki_Workflow start Start reagents Combine Methyl 4-chloronicotinate, Arylboronic acid, Base, and Solvent start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst heat Heat and Stir (80-100 °C, 2-12 h) catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-Nicotinic Acid Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the synthesis of 4-amino-nicotinic acid derivatives from this compound esters and a variety of primary and secondary amines.[4] This reaction is of great importance in the synthesis of pharmacologically active compounds.

Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895[5]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110885-95[6]
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene1001890-98
4PiperidinePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄Dioxane1001288-96
5IndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of ethyl 4-chloronicotinate with a primary or secondary amine.

Materials:

  • Ethyl 4-chloronicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add the palladium precatalyst and the phosphine (B1218219) ligand to a dry Schlenk flask.

  • Add sodium tert-butoxide, ethyl 4-chloronicotinate, and the amine.

  • Add anhydrous toluene.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII L-Pd(II)(Ar)(Cl) OxAdd->PdII LigandEx Ligand Exchange (Amine, Base) PdII->LigandEx Amido L-Pd(II)(Ar)(NRR') LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NRR' RedElim->Product GPR109A_Pathway cluster_cell Cell Membrane NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A G_protein Gi/o Protein GPR109A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis inhibits nAChR_Pathway cluster_cell_nAChR Cell Membrane Agonist Nicotinic Agonist nAChR nAChR Agonist->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K activates Akt Akt PI3K->Akt activates Survival Cell Survival & Neuroprotection Akt->Survival

References

Troubleshooting & Optimization

Troubleshooting side reactions in 4-Chloronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloronicotinic Acid.

Troubleshooting Guide: Common Issues and Solutions

This guide focuses on the common synthetic routes to this compound and the potential side reactions and experimental issues that may be encountered.

Route 1: Directed Ortho-Metalation of 4-Chloropyridine (B1293800)

This common and effective method involves the lithiation of 4-chloropyridine at the 3-position using lithium diisopropylamide (LDA), followed by quenching with carbon dioxide.

Q1: My yield of this compound is consistently low, and I isolate a significant amount of unreacted 4-chloropyridine. What could be the cause?

A1: Low yields with recovery of starting material in this reaction are typically due to incomplete lithiation. Several factors can contribute to this:

  • Insufficient LDA: Ensure that at least 1.1 to 1.2 equivalents of LDA are used to drive the deprotonation to completion.

  • Quality of LDA: LDA is highly reactive and can degrade upon storage. It is crucial to use freshly prepared or properly stored LDA. Titration of the LDA solution before use is highly recommended to determine its exact molarity.

  • Presence of Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use, and all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: The lithiation of 4-chloropyridine is typically performed at -78 °C (a dry ice/acetone bath). If the temperature is too high, the stability of the lithiated intermediate decreases, potentially leading to side reactions or decomposition.

Q2: I am observing a significant byproduct in my reaction mixture, which is not the starting material or the desired product. How can I identify and prevent it?

A2: A common byproduct in this reaction is the result of a nucleophilic attack on the 4-position of the pyridine (B92270) ring.

  • Side Reaction: If the reaction temperature rises above -78 °C, the diisopropylamine (B44863) generated from the LDA can act as a nucleophile and displace the chlorine atom at the 4-position, leading to the formation of 4-(diisopropylamino)nicotinic acid after carboxylation.

  • Prevention: Strict temperature control at -78 °C is critical to minimize this side reaction. Add the LDA solution slowly to the solution of 4-chloropyridine to avoid localized heating.

  • Identification: This byproduct will have a different retention factor (Rf) on a TLC plate and can be characterized by mass spectrometry and NMR to confirm the presence of the diisopropylamino group.

Q3: The final product is difficult to purify and appears as an oil or a sticky solid. What are the best purification methods?

A3: Purification challenges can arise from the presence of byproducts or residual starting materials.

  • Acid-Base Extraction: this compound is an acidic compound. After quenching the reaction with water, the aqueous layer can be washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 4-chloropyridine and other neutral impurities. Subsequently, acidifying the aqueous layer to a pH of around 4 will precipitate the desired product.[1]

  • Recrystallization: The crude this compound can be further purified by recrystallization. Suitable solvents include water, ethanol/water mixtures, or acetic acid/water mixtures. The choice of solvent will depend on the impurities present.

Route 2: Chlorination of 4-Hydroxynicotinic Acid

This route involves the conversion of the hydroxyl group of 4-hydroxynicotinic acid to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q1: The chlorination of 4-hydroxynicotinic acid results in a mixture of products that are difficult to separate. What are these byproducts and how can I improve the selectivity?

A1: The high temperatures and harsh conditions often required for chlorination with reagents like POCl₃ can lead to a lack of regioselectivity, especially with substituted pyridines.

  • Isomeric Byproducts: Besides the desired this compound, you may also form other isomers such as 2-chloro- and 6-chloronicotinic acids. The pyridine ring's electronic properties can direct chlorination to multiple positions.

  • Controlling Selectivity: Achieving high regioselectivity in pyridine chlorination is challenging. The reaction conditions, including temperature, solvent, and the specific chlorinating agent, can influence the outcome. Exploring milder chlorinating agents or alternative synthetic routes may be necessary if isomer formation is a persistent issue.

  • Purification: Separating these isomers can be very difficult due to their similar physical properties. Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for isolating the desired 4-chloro isomer from a mixture.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the lithiation of 4-chloropyridine? A: The optimal temperature is -78 °C. This temperature is crucial for the stability of the lithiated intermediate and to prevent side reactions.[2]

Q: How can I ensure my reagents and reaction setup are sufficiently anhydrous? A: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). Reagents should be purchased as anhydrous grade and handled under an inert atmosphere using syringe and cannula techniques.

Q: What is the expected yield for the synthesis of this compound from 4-chloropyridine? A: Reported yields for this method are typically in the range of 60-80%.[2]

Q: Are there any safety precautions I should be aware of when working with the reagents for these syntheses? A: Yes. Organolithium reagents like LDA are pyrophoric and react violently with water. Chlorinating agents such as phosphorus oxychloride are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

ParameterSynthesis via Lithiation of 4-ChloropyridineSynthesis via Chlorination of 4-Hydroxynicotinic Acid
Starting Material 4-Chloropyridine4-Hydroxynicotinic Acid
Key Reagents Lithium diisopropylamide (LDA), Carbon dioxide (dry ice)Phosphorus oxychloride (POCl₃) or other chlorinating agents
Typical Solvents Anhydrous Tetrahydrofuran (THF)Neat POCl₃ or a high-boiling inert solvent
Reaction Temperature -78 °CElevated temperatures (e.g., reflux)
Reported Yield 60-80%[2]Variable, often lower due to isomer formation
Key Side Reactions Formation of 4-(diisopropylamino)nicotinic acidFormation of 2-chloro and 6-chloro isomers
Purification Method Acid-base extraction, RecrystallizationColumn chromatography, Preparative HPLC

Experimental Protocols

Synthesis of this compound via Lithiation of 4-Chloropyridine

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 4-Chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 1.5 M in hexanes)

  • Dry ice (solid carbon dioxide)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water (deionized)

Procedure:

  • Under an argon atmosphere, dissolve 4-chloropyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • In a separate beaker, crush a generous amount of dry ice. Rapidly pour the reaction mixture onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding 30 mL of water.

  • Transfer the mixture to a separatory funnel and remove the volatile organic solvents under reduced pressure.

  • Extract the remaining aqueous suspension with diethyl ether (3 x 100 mL) to remove any unreacted 4-chloropyridine.

  • Cool the aqueous phase to 0 °C in an ice bath and carefully adjust the pH to 4 by adding concentrated HCl.

  • A precipitate will form. Allow the suspension to stand for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Visualizations

Synthesis Pathway and Side Reaction

synthesis_and_side_reaction Synthesis of this compound via Lithiation cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway (at T > -78 °C) start 4-Chloropyridine lithiated 3-Lithio-4-chloropyridine (Intermediate) start->lithiated 1. LDA, THF 2. -78 °C product This compound lithiated->product 1. CO2 (dry ice) 2. H3O+ lithiated_side 3-Lithio-4-chloropyridine side_product 4-(Diisopropylamino)nicotinic acid (Byproduct) lithiated_side->side_product Diisopropylamine (from LDA)

Caption: Main synthesis pathway and a common side reaction.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_sm Analysis of Crude Mixture: Unreacted Starting Material? start->check_sm check_byproduct Analysis of Crude Mixture: Significant Byproduct Formation? check_sm->check_byproduct No incomplete_lithiation Issue: Incomplete Lithiation check_sm->incomplete_lithiation Yes side_reaction Issue: Side Reaction Occurred check_byproduct->side_reaction Yes end end check_byproduct->end No (Other issues) solution_lda Solutions: - Check LDA quality/titer - Ensure anhydrous conditions - Verify reagent stoichiometry incomplete_lithiation->solution_lda solution_temp Solutions: - Maintain strict temperature control at -78 °C - Slow addition of LDA side_reaction->solution_temp

Caption: A logical workflow for troubleshooting low product yield.

References

Optimizing reaction conditions for 4-Chloronicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for optimizing reaction conditions involving 4-Chloronicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a halogenated derivative of nicotinic acid, featuring a chlorine atom at the 4-position of the pyridine (B92270) ring.[1] It serves as a crucial building block in heterocyclic chemistry, particularly for synthesizing substituted pyridines through nucleophilic aromatic substitution reactions.[1] Its derivatives are vital intermediates in the pharmaceutical and agrochemical industries, used in the production of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid.[1]

Q2: What are the main safety and handling considerations for this compound? A2: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3][4] When handling, it is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or fume hood to avoid dust formation.[5] It is incompatible with strong oxidizing agents and strong bases.[4][5]

Q3: What are the typical physical properties of this compound? A3: It is typically a yellow or colorless crystalline solid.[1][2][6] Key properties are summarized below.

PropertyValue
Molecular FormulaC₆H₄ClNO₂
Molecular Weight157.55 g/mol
Melting Point139-143 °C
Boiling Point301.9 °C at 760 mmHg
AppearanceYellow Powder / Colorless Solid[2][6]

Q4: How is this compound typically synthesized? A4: A common laboratory synthesis involves the lithiation of 4-chloropyridine (B1293800) at a low temperature (-78 °C) followed by carboxylation with dry carbon dioxide (CO₂).[6] This method can achieve yields of 60-80%.[6] Another approach is the chlorination of nicotinic acid or its derivatives using reagents like phosphorus oxychloride.[1]

Troubleshooting Guide: Common Reactions

This section addresses specific issues that may arise during common synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles.

Q: My SNAr reaction with an amine/alkoxide nucleophile is showing low yield or no reaction. What are the common causes? A: Several factors could be at play:

  • Poor Nucleophile: The incoming nucleophile may not be strong enough. For neutral nucleophiles like amines, the reaction can be slow.

  • Incorrect Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion and do not interfere with the nucleophile.

  • Insufficient Temperature: These reactions often require heat to overcome the activation energy for the formation of the Meisenheimer intermediate.

  • Base Issues: For nucleophiles like phenols or some amines, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the nucleophile or scavenge the HCl byproduct. The strength and solubility of the base are critical.

  • Moisture: Water can compete as a nucleophile, leading to the formation of 4-hydroxynicotinic acid as a byproduct. Ensure all reagents and solvents are dry.

Q: I am observing multiple byproducts in my SNAr reaction. How can I improve selectivity? A:

  • Protecting Groups: The carboxylic acid group is acidic and can interfere with basic nucleophiles or bases, leading to salt formation and solubility issues.[7] Consider converting it to an ester (e.g., methyl or ethyl ester) before performing the SNAr. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Control Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions.

  • Optimize Base: Use a milder base or a stoichiometric amount to prevent degradation of starting material or product.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form a new carbon-carbon bond at the 4-position by coupling with a boronic acid or ester.

Q: My Suzuki coupling reaction has stalled or is giving a low yield of the desired biaryl product. What should I check? A: Suzuki reactions are complex and sensitive to multiple parameters.[8]

  • Catalyst Deactivation: The Palladium catalyst can be sensitive to air and impurities. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). The choice of ligand is also crucial for stabilizing the catalyst and promoting the reaction.

  • Incorrect Base: The base is critical for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice depends on the substrate; for example, electron-rich boronic acids may succeed with K₃PO₄.[9]

  • Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is often required to dissolve both the organic-soluble aryl halide and the inorganic base/boronic acid salt.

  • Low Temperature: While some reactions work at room temperature, most require heating (typically 70-100 °C) to proceed efficiently.[9]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive trimeric anhydrides (boroxines). Use fresh, high-purity boronic acid.

Troubleshooting Flowchart for a Failed Reaction

G start Reaction Failed or Low Yield check_reagents Verify Purity & Integrity of Starting Materials (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Dry Solvents) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Loading) check_conditions->check_catalyst Conditions OK check_base Assess Base & Solvent (Strength, Solubility, Compatibility) check_catalyst->check_base Catalyst OK check_temp Analyze Reaction Temperature & Time check_base->check_temp Base/Solvent OK optimize Systematically Optimize Parameters (DoE) check_temp->optimize Temp/Time OK end Successful Reaction optimize->end

Caption: General workflow for troubleshooting a failed chemical reaction.

Optimization Parameters for Suzuki Coupling

ParameterCondition 1Condition 2Condition 3Expected Outcome/Comment
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2 mol%)Pd(OAc)₂ / SPhos (2 mol%)Choice depends on substrate reactivity. Pd(PPh₃)₄ is a common starting point.[9]
Base K₂CO₃K₃PO₄Cs₂CO₃K₃PO₄ is often effective for a wide range of substrates.[9] Cs₂CO₃ is stronger and more soluble.
Solvent Dioxane/H₂OToluene/H₂ODME/H₂OThe solvent must dissolve the reactants and facilitate interaction between phases.
Temperature 80 °C100 °CRoom TempHigher temperatures often increase reaction rates but can also lead to byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound[6]

This protocol describes the synthesis from 4-chloropyridine.

  • Neutralization: If starting from 4-chloropyridine hydrochloride, neutralize with a 10% NaOH solution to obtain free 4-chloropyridine.

  • Lithiation: Dissolve 4-chloropyridine (15 mmol) in anhydrous THF (250 ml) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) (1.2 equivalents, 1.5 M solution in hexanes) to the solution while maintaining the temperature at -78 °C. Stir for 1 hour.

  • Carboxylation: Bubble dry CO₂ gas through the solution for 1-2 hours or add an excess of crushed dry ice.

  • Workup: Allow the reaction to warm to room temperature. Quench with water and acidify with HCl to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound as a colorless solid (Yield: 60-80%).

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general method for reacting this compound esters with a nucleophile.

  • Esterification: (Optional but recommended) Convert this compound to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Substitution: To a solution of the this compound ester (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

  • Hydrolysis: If necessary, hydrolyze the ester to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic workup.

Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Pathway

G reactant This compound Derivative + Nucleophile (Nu⁻) step1 Addition Step: Nucleophile attacks C4 reactant->step1 intermediate Meisenheimer Complex (Tetrahedral Intermediate) step1->intermediate Slow, Rate-Determining step2 Elimination Step: Loss of Leaving Group (Cl⁻) intermediate->step2 Fast product Substituted Product step2->product

Caption: The addition-elimination mechanism for an SNAr reaction.

Simplified Suzuki-Miyaura Catalytic Cycle

G cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Ar-X oa Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans R-B(OR)₂ Base tm Transmetalation pd2_trans->pd0 Ar-R re Reductive Elimination

Caption: Key steps in the Palladium-catalyzed Suzuki-Miyaura cycle.

References

Technical Support Center: Purification of 4-Chloronicotinic Acid and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloronicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloropyridine (B1293800), and byproducts from the carboxylation step. Depending on the synthetic route, other potential impurities may include regioisomers or over-chlorinated species. Discolored batches, often appearing yellow or brown, may contain oxidation products.

Q2: What is a typical yield for the synthesis of this compound?

A2: The synthesis of this compound from 4-chloropyridine can result in yields ranging from 60-80%.[1] The final yield is highly dependent on the reaction conditions and the effectiveness of the purification process.

Q3: What level of purity can I expect for commercially available this compound?

A3: Commercially available this compound is typically offered at various purity grades. It is important to select a grade appropriate for your application.

Purity GradeTypical Specification
Technical Grade95%+
Standard Grade96%+
High Purity≥98%

Q4: My purified this compound is discolored. What is the likely cause and how can I fix it?

A4: Discoloration, often a yellow or brown hue, is typically due to the presence of colored organic impurities, which may be oxidation byproducts. Treatment with activated charcoal during recrystallization is an effective method for removing these colored impurities.

Q5: What are the primary challenges in purifying esters of this compound?

A5: The primary challenges in purifying esters of this compound include removing unreacted this compound, residual alcohol from the esterification, and any byproducts formed during the reaction. Since the ester is often less polar than the starting acid, liquid-liquid extraction and column chromatography are common and effective purification methods.

Troubleshooting Guides

Recrystallization of this compound

Problem 1: Low Recovery After Recrystallization

  • Possible Cause: Using an excessive amount of solvent, causing a significant portion of the product to remain in the mother liquor. The solubility of the compound in the chosen solvent at low temperatures may be higher than ideal.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product completely.

    • Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.

    • Consider a different solvent or a co-solvent system to decrease the solubility of the product at low temperatures.

Problem 2: Oiling Out Instead of Crystallization

  • Possible Cause: The solution is too concentrated, or it is being cooled too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to the formation of an oil.

  • Solution:

    • Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.

    • Scratching the inside of the flask with a glass rod at the air-solvent interface can help induce crystallization.

    • Adding a seed crystal of pure this compound can initiate the crystallization process.

Problem 3: Persistent Color in Crystals

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute).

    • Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Purification of this compound Esters

Problem 1: Incomplete Removal of Unreacted this compound

  • Possible Cause: The unreacted acid is not being effectively removed during the workup.

  • Solution:

    • Perform a liquid-liquid extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer.

    • Repeat the basic wash multiple times to ensure complete removal of the acid.

Problem 2: Co-elution of Product and Impurities during Column Chromatography

  • Possible Cause: The chosen solvent system for column chromatography does not provide adequate separation between the ester and closely related impurities.

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test a range of solvent polarities to find a system that gives good separation (a clear difference in Rf values) between your product and the impurities.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds sequentially.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol describes the purification of crude this compound that may contain colored impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate with stirring.

  • Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Bring the solution back to a boil for 2-3 minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven.

Expected Outcome:

ParameterBefore PurificationAfter Purification
Appearance Yellowish to brown powderWhite to off-white crystalline solid
Purity (by HPLC) ~90-95%>98.5%
Recovery Yield -75-90%
Protocol 2: Purification of Methyl 4-Chloronicotinate by Column Chromatography

This protocol is for the purification of methyl 4-chloronicotinate from a reaction mixture that may contain unreacted this compound and other byproducts.

Materials:

  • Crude reaction mixture containing methyl 4-chloronicotinate

  • Silica (B1680970) gel (for column chromatography)

  • Hexanes

  • Ethyl acetate (B1210297)

  • Glass column

  • Collection tubes or flasks

Procedure:

  • Workup:

    • Dissolve the crude reaction mixture in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.

    • Dissolve the crude ester in a minimal amount of dichloromethane (B109758) or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1 hexanes:ethyl acetate).

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified methyl 4-chloronicotinate.

Expected Outcome:

ParameterBefore PurificationAfter Purification
Purity (by GC-MS) ~85%>99%
Key Impurities This compound, residual alcoholNot detectable
Recovery Yield -80-95%

Visualizations

Purification_Workflow Crude_Product Crude this compound (Yellowish solid, ~90-95% purity) Dissolution Dissolve in minimum hot water Crude_Product->Dissolution Charcoal_Treatment Add Activated Charcoal (if colored) Dissolution->Charcoal_Treatment Color Removal Hot_Filtration Hot Gravity Filtration Dissolution->Hot_Filtration Charcoal_Treatment->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Product Pure this compound (White crystals, >98.5% purity) Drying->Pure_Product

Caption: Recrystallization workflow for this compound.

Ester_Purification_Troubleshooting Start Crude Ester Mixture Extraction Liquid-Liquid Extraction (Organic vs. Aqueous Basic) Start->Extraction Organic_Layer Organic Layer (Ester + Neutral Impurities) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Unreacted Acid) Extraction->Aqueous_Layer Column_Chroma Column Chromatography Organic_Layer->Column_Chroma Impurity_Check Purity Check by TLC/GC-MS Column_Chroma->Impurity_Check Pure_Ester Pure Ester (>99% Purity) Impurity_Check->Pure_Ester Purity OK Coelution Co-elution of Impurities Impurity_Check->Coelution Purity Not OK Optimize_Solvent Optimize Solvent System Coelution->Optimize_Solvent Optimize_Solvent->Column_Chroma Re-run

Caption: Troubleshooting logic for ester purification.

References

Technical Support Center: Synthesis of 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloronicotinic acid. Our aim is to help you improve reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most frequently cited method for the synthesis of this compound is the directed ortho-lithiation of 4-chloropyridine (B1293800), followed by carboxylation with carbon dioxide. This method is favored for its regioselectivity and generally good yields.

Q2: What kind of yields can I expect from the lithiation of 4-chloropyridine method?

A2: Reported yields for the synthesis of this compound via the lithiation of 4-chloropyridine typically range from 60% to 80%.[1] However, achieving yields in this range is highly dependent on stringent experimental conditions.

Q3: What are the critical parameters for a successful synthesis?

A3: The critical parameters for this synthesis are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent the quenching of the highly reactive organolithium intermediate.

  • Low Temperature: The reaction must be maintained at a very low temperature, typically -78 °C, to ensure the stability of the lithiated intermediate and prevent side reactions.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent the degradation of the organolithium reagent by atmospheric oxygen and moisture.

  • Quality of Reagents: The purity of the 4-chloropyridine and the accurate concentration of the lithium diisopropylamide (LDA) solution are crucial for optimal results.

Q4: Are there any major side reactions to be aware of?

A4: Yes, potential side reactions can lower your yield and complicate purification. These include:

  • Protonation of the Lithiated Intermediate: Any source of protons (e.g., moisture, acidic impurities) will quench the lithiated 4-chloropyridine, leading back to the starting material.

  • Reaction with the Solvent: At temperatures above -78 °C, the organolithium reagent can react with the THF solvent.

  • Formation of Di-lithiated Species: While less common for this specific substrate, using an excess of the lithiating agent could potentially lead to di-lithiation.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Action
Moisture in the reaction Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents.
Inactive Lithiating Agent The molarity of commercially available organolithium reagents can decrease over time. Titrate your LDA solution before use to determine its exact concentration. Consider using a fresh bottle if it is old.
Incorrect Reaction Temperature Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. Ensure the internal temperature does not rise significantly during the addition of LDA.
Poor Quality Starting Material Impurities in the 4-chloropyridine can interfere with the reaction. Ensure the starting material is pure and dry. If starting from 4-chloropyridine hydrochloride, ensure complete neutralization and removal of water.
Inefficient Quenching with CO₂ Ensure the carbon dioxide used is dry. Add the reaction mixture to a large excess of crushed, solid carbon dioxide to ensure efficient carboxylation.
Formation of Multiple Products or Impurities
Potential Cause Recommended Action
Reaction with Solvent (THF) Conduct the reaction at or below -78 °C. Do not let the reaction warm up prematurely.
Side reactions during quenching Quench the reaction at low temperature before allowing it to warm to room temperature.
Incomplete Reaction Ensure the correct stoichiometry of reagents. Allow the reaction to stir for the recommended time at -78 °C to ensure complete formation of the lithiated intermediate.

Experimental Protocols

Synthesis of this compound via Lithiation of 4-Chloropyridine

This protocol is based on established literature procedures.[1]

Materials:

  • 4-Chloropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 1.6 M in hexane/THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Solid carbon dioxide (dry ice)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl ether

Procedure:

  • Preparation: Under an argon atmosphere, add 4-chloropyridine (1.0 eq) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Carboxylation: Rapidly pour the reaction mixture onto a large excess of crushed solid carbon dioxide in a separate flask.

  • Quenching and Work-up: Allow the mixture to warm to room temperature. Quench the reaction with water.

  • Extraction: Remove the volatile organic solvent under reduced pressure. Extract the remaining aqueous suspension with ethyl ether to remove any unreacted 4-chloropyridine.

  • Precipitation: Cool the aqueous phase to 0 °C and carefully adjust the pH to 4 by adding concentrated hydrochloric acid.

  • Isolation: Allow the resulting precipitate to stand for 30 minutes. Collect the solid by filtration, wash with cold ethyl ether, and dry to obtain this compound as a white solid.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Dissolve 4-Chloropyridine in anhydrous THF under Argon cool Cool to -78 °C prep->cool lithiation Add LDA solution Stir for 1 hour at -78 °C cool->lithiation carboxylation Pour onto excess solid CO₂ lithiation->carboxylation quench Warm to RT Quench with Water carboxylation->quench extract Remove THF Extract with Ether quench->extract precipitate Adjust pH to 4 with HCl at 0 °C extract->precipitate isolate Filter and dry the precipitate precipitate->isolate product This compound isolate->product troubleshooting_yield start Low or No Yield q1 Are all reagents and solvents anhydrous? start->q1 sol1 Dry all glassware and solvents. Use fresh anhydrous reagents. q1->sol1 No q2 Is the LDA solution active? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Titrate LDA solution. Use a fresh bottle if necessary. q2->sol2 No q3 Was the temperature maintained at -78 °C? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Ensure proper cooling and monitor internal temperature. q3->sol3 No q4 Is the starting material pure? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Purify 4-chloropyridine before use. q4->sol4 No end Yield should improve. q4->end Yes a4_yes Yes a4_no No sol4->q4

References

Technical Support Center: By-product Formation in Reactions with 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloronicotinic acid. The information is presented in a question-and-answer format to directly address common issues related to by-product formation during various chemical transformations.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. When using this compound as a substrate, several by-products can arise, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Suzuki-Miyaura coupling of this compound?

A1: The most prevalent by-products in the Suzuki-Miyaura coupling of this compound and other aryl chlorides include:

  • Homocoupling Products: Formation of biphenyls from the coupling of two molecules of the boronic acid reagent. This is often promoted by the presence of oxygen.

  • Dehalogenation Product: Replacement of the chlorine atom on the this compound with a hydrogen atom, yielding nicotinic acid. This can occur if the palladium catalyst oxidizes an amine base or alcoholic solvent to generate a hydride ligand.

  • Protodeboronation Product: The boronic acid reagent can decompose by replacing the boronic acid group with a hydrogen atom, especially under aqueous conditions.

Q2: My Suzuki-Miyaura reaction with this compound is showing low conversion to the desired product. What are the likely causes?

A2: Low conversion can be attributed to several factors:

  • Catalyst Inactivity: The Pd(0) active catalyst may have been oxidized. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.

  • Ligand Choice: For electron-deficient heteroaryl halides like this compound, the choice of phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands are generally preferred to facilitate oxidative addition and reductive elimination.

  • Base Selection: The strength and type of base can significantly influence the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base may need to be determined empirically.

  • Boronic Acid Instability: As mentioned, boronic acids can be unstable. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
High levels of homocoupling by-product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Significant formation of nicotinic acid (dehalogenation) Presence of a hydride source from the oxidation of amine bases or alcohol solvents.Use a non-alcoholic solvent if possible. If an amine base is suspected, consider using an inorganic base.
Low yield of the desired coupled product Inefficient oxidative addition of the Pd(0) catalyst to the C-Cl bond.Screen different phosphine ligands. Electron-rich and bulky ligands such as SPhos or XPhos may be more effective for this electron-deficient substrate.
Poor stability of the boronic acid reagent.Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of the free boronic acid.
Suboptimal base or solvent.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with a small amount of water).
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general starting point. Optimization may be necessary for specific substrates and scales.

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄; 2.0 equiv)

    • 1,4-Dioxane and water (4:1 v/v), degassed.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water mixture via syringe.

  • Reaction Execution:

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Analysis:

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS or HPLC to quantify the desired product and any by-products.

Logical Workflow for Troubleshooting Suzuki-Miyaura Reactions

Suzuki_Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_catalyst Catalyst System Issues start Low Yield or High By-products in Suzuki Coupling check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst System start->check_catalyst boronic_acid Boronic Acid Degradation? (Protodeboronation) check_reagents->boronic_acid halide Aryl Halide Reactivity? check_reagents->halide degas Inadequate Degassing? check_conditions->degas base Suboptimal Base? check_conditions->base solvent Incorrect Solvent? check_conditions->solvent catalyst_activity Catalyst Deactivation? check_catalyst->catalyst_activity ligand_choice Inappropriate Ligand? check_catalyst->ligand_choice use_ester use_ester boronic_acid->use_ester Solution: Use Boronic Ester or Trifluoroborate Salt improve_degassing improve_degassing degas->improve_degassing Solution: Improve Degassing Technique screen_bases screen_bases base->screen_bases Solution: Screen Different Bases (e.g., K2CO3, Cs2CO3) screen_solvents screen_solvents solvent->screen_solvents Solution: Screen Solvents (e.g., Dioxane, THF, Toluene) fresh_catalyst fresh_catalyst catalyst_activity->fresh_catalyst Solution: Use Fresh Catalyst, Ensure Inert Atmosphere screen_ligands screen_ligands ligand_choice->screen_ligands Solution: Screen Electron-Rich, Bulky Ligands (e.g., SPhos)

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

II. Nucleophilic Aromatic Substitution (SNA r) - Amination

The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution, for instance, by ammonia (B1221849) to form 4-aminonicotinic acid.

Frequently Asked Questions (FAQs)

Q3: What are the potential by-products in the amination of this compound?

A3: While the direct amination of this compound is a key transformation, potential side reactions can lead to impurities. The primary concern is often incomplete reaction, leaving starting material. Over-reaction or side reactions with the carboxylic acid group under harsh conditions could potentially lead to amide formation or decarboxylation, though these are less commonly reported as major by-products under typical amination conditions. The purity of the final product is a key parameter.[1]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete conversion to 4-aminonicotinic acid Insufficient temperature or pressure.Increase the reaction temperature and/or pressure. The use of a sealed reaction vessel is often necessary.
Low concentration of ammonia.Use a concentrated solution of ammonia in a suitable solvent (e.g., ethanol) or use anhydrous ammonia.
Low yield of isolated product Product loss during workup.4-Aminonicotinic acid is amphoteric. Carefully adjust the pH during workup to the isoelectric point to ensure complete precipitation.
Experimental Protocol: Synthesis of 4-Aminonicotinic Acid

A general procedure for the amination of a chloropyridine derivative is as follows, which can be adapted for this compound.

  • Reaction Setup:

    • In a sealed pressure vessel, dissolve this compound (1.0 equiv) in a solution of concentrated ammonia in ethanol.

  • Reaction Execution:

    • Heat the sealed vessel to a temperature typically in the range of 150-180 °C for several hours.

    • Monitor the internal pressure of the vessel.

  • Work-up and Analysis:

    • After cooling, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and adjust the pH to the isoelectric point of 4-aminonicotinic acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Analyze the product purity by HPLC.[1]

III. Esterification Reactions

Fischer esterification is a common method to convert the carboxylic acid group of this compound into an ester.

Frequently Asked Questions (FAQs)

Q4: What by-products can be expected during the Fischer esterification of this compound?

A4: The Fischer esterification is a reversible reaction. The main "by-product" is water, and its removal is crucial to drive the reaction to completion. Incomplete reaction will leave unreacted this compound. Under strongly acidic and high-temperature conditions, there is a minor risk of side reactions involving the pyridine (B92270) ring, but these are generally not significant under standard esterification conditions.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low conversion to the ester Equilibrium not shifted towards the product.Use a large excess of the alcohol (it can often be used as the solvent). Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used.
Experimental Protocol: Fischer Esterification of this compound with Methanol (B129727)
  • Reaction Setup:

    • Suspend this compound (1.0 equiv) in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction Execution:

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Analysis:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

    • The product can be purified by column chromatography or distillation.

    • Analyze the purity of the product by GC-MS or NMR.

IV. Hydrolysis and Decarboxylation Reactions

Frequently Asked Questions (FAQs)

Q5: What is the primary product of hydrolysis of this compound, and are there any significant by-products?

A5: The hydrolysis of this compound under basic conditions typically yields 4-Hydroxynicotinic acid. The reaction proceeds via a nucleophilic aromatic substitution mechanism where a hydroxide (B78521) ion displaces the chloride. By-products are generally minimal under controlled conditions, with the main issue being ensuring the reaction goes to completion.

Q6: What are the potential by-products of the decarboxylation of this compound?

A6: Thermal decarboxylation of nicotinic acid derivatives can be challenging and may require high temperatures. The expected product would be 4-chloropyridine. Potential by-products could arise from decomposition or polymerization under harsh thermal conditions. The efficiency of decarboxylation reactions can vary greatly depending on the substrate and conditions.

Troubleshooting and Experimental Considerations
  • Hydrolysis: The reaction is typically carried out in an aqueous base (e.g., NaOH or KOH) at elevated temperatures. Monitoring the reaction to completion is key to avoid a mixture of starting material and product.

  • Decarboxylation: This reaction often requires high temperatures, sometimes in the presence of a catalyst. A common issue is incomplete reaction or decomposition of the starting material or product. The reaction should be performed in a high-boiling point solvent and monitored for the evolution of CO₂.

Reaction Pathway for Hydrolysis

Hydrolysis_Pathway start This compound intermediate Meisenheimer-like Intermediate start->intermediate + OH⁻ (Nucleophilic Attack) product 4-Hydroxynicotinic Acid intermediate->product - Cl⁻ (Chloride Elimination)

Caption: Simplified pathway for the hydrolysis of this compound.

References

Technical Support Center: Scaling Up 4-Chloronicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited laboratory method for the synthesis of this compound is the directed ortho-metalation (DoM) of 4-chloropyridine (B1293800). This involves the deprotonation of 4-chloropyridine using a strong base, typically lithium diisopropylamide (LDA), at low temperatures, followed by quenching the resulting organolithium intermediate with carbon dioxide to form the carboxylic acid.[1][2]

Q2: What are the primary challenges when scaling up the lithiation-carboxylation of 4-chloropyridine?

A2: Scaling up this reaction presents several significant challenges:

  • Thermal Management: The lithiation of 4-chloropyridine is a highly exothermic reaction. Inadequate heat dissipation on a larger scale can lead to a rapid temperature increase, potentially causing side reactions, degradation of the product, and in the worst case, a thermal runaway. Careful control of the addition rate of the organolithium reagent and efficient cooling are critical.

  • Reagent Handling and Safety: Organolithium reagents like LDA and n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and react violently with moisture.[3] Handling these reagents on a large scale requires specialized equipment and stringent safety protocols to prevent fires and explosions.

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging than in a laboratory flask. Poor mixing can lead to localized "hot spots" during the exothermic lithiation, as well as incomplete reaction, resulting in lower yields and a more complex impurity profile.

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant at an industrial scale. In the lithiation of chloropyridines, the formation of regioisomers or products from dehydrohalogenation can occur. The impurity profile can be influenced by factors such as temperature, addition rates, and mixing.

  • Work-up and Purification: Isolating and purifying this compound from a large-scale reaction mixture can be complex. The process typically involves quenching the reaction, pH adjustment to precipitate the product, filtration, and subsequent purification steps like recrystallization. Each of these steps needs to be optimized for large-scale handling of solids and solutions.

Q3: Are there alternative, safer synthesis routes for large-scale production of this compound that avoid organolithium reagents?

A3: Yes, several alternative routes have been developed for the synthesis of chloronicotinic acids on an industrial scale to circumvent the hazards associated with organolithium reagents. One common strategy involves the hydrolysis of a 3-trichloromethyl pyridine (B92270) compound in the presence of sulfuric or phosphoric acid. This method is reported to produce highly pure chloronicotinic acid in good yield and is more amenable to large-scale production due to the less hazardous nature of the reagents and intermediates.[4][5] Other industrial methods for producing nicotinic acid derivatives include the oxidation of substituted pyridines.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound at Pilot Scale
Potential Cause Troubleshooting Solution
Incomplete Lithiation - Ensure the organolithium reagent is of high quality and accurately titrated. - Optimize the addition rate and temperature control to maintain the desired reaction temperature (typically very low, e.g., -78 °C). - Improve mixing efficiency to ensure uniform distribution of the reagent.
Degradation of the Lithiated Intermediate - The lithiated intermediate may be unstable at higher temperatures. Maintain strict temperature control throughout the reaction and during the addition of carbon dioxide.
Inefficient Carboxylation - Ensure the carbon dioxide used is dry and of high purity. - Introduce CO2 subsurface to maximize contact with the reaction mixture. - Consider using solid carbon dioxide (dry ice) and ensuring it is finely crushed for a large surface area.
Losses During Work-up - Carefully optimize the pH for precipitation of the product. - Choose an appropriate solvent for washing the filter cake to minimize product loss while effectively removing impurities. - Analyze the mother liquor for dissolved product to quantify losses.
Problem 2: High Levels of Impurities in the Crude Product
Potential Cause Troubleshooting Solution
Formation of Regioisomers - The regioselectivity of the lithiation can be highly dependent on the base used, solvent, and temperature. While LDA typically directs to the desired position, deviations can occur. Consider screening other bases or solvent systems at a small scale.
Dehydrohalogenation Byproducts - This can be promoted by localized high temperatures. Improve cooling and slow down the addition of the organolithium reagent.
Unreacted Starting Material - Increase the stoichiometry of the organolithium reagent slightly. - Improve mixing to ensure the reaction goes to completion.
Impurities from Side Reactions with CO2 - Ensure the reaction is sufficiently cold during the addition of CO2 to prevent side reactions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Lithiation-Carboxylation

This protocol is based on established laboratory procedures.[1][2]

Materials:

  • 4-Chloropyridine

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (gas or solid)

  • Hydrochloric Acid (HCl) for work-up

  • Sodium Hydroxide (NaOH) for neutralization (if starting from hydrochloride salt)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.2 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution, add a solution of 4-chloropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by carefully adding finely crushed dry ice in portions. Allow the mixture to slowly warm to room temperature.

  • Work-up: Add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted 4-chloropyridine.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with concentrated HCl. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Data Presentation

Table 1: Comparison of Key Parameters in Lab-Scale vs. Potential Pilot-Scale Synthesis

ParameterLaboratory Scale (Typical)Pilot Scale (Considerations)
Batch Size 1-10 g1-10 kg
Reagent Addition Time MinutesHours
Heat Transfer High surface-area-to-volume ratio, efficient heat dissipationLower surface-area-to-volume ratio, requires jacketed reactors and potentially internal cooling coils
Mixing Magnetic or overhead stirrerBaffled reactor with optimized agitator design
Typical Yield 60-80%[1][2]Potentially lower without optimization due to mixing and temperature control challenges
Purity (Crude) Generally highMay be lower with increased side products if not well-controlled

Visualizations

Logical Workflow for Troubleshooting Low Yield in Scale-Up

low_yield_troubleshooting start Low Yield of this compound check_lithiation Incomplete Lithiation? start->check_lithiation check_degradation Intermediate Degradation? check_lithiation->check_degradation No solution_lithiation Verify reagent quality and stoichiometry. Optimize addition rate and temperature control. Improve mixing. check_lithiation->solution_lithiation Yes check_carboxylation Inefficient Carboxylation? check_degradation->check_carboxylation No solution_degradation Maintain strict low-temperature control throughout the reaction. check_degradation->solution_degradation Yes check_workup Losses During Work-up? check_carboxylation->check_workup No solution_carboxylation Use high-purity, dry CO2. Optimize CO2 delivery method. check_carboxylation->solution_carboxylation Yes solution_workup Optimize precipitation pH. Select appropriate wash solvents. Analyze mother liquor. check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low yield.

Signaling Pathway: Synthesis of this compound

synthesis_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Chloropyridine 4-Chloropyridine Lithiated 4-Chloropyridine Lithiated 4-Chloropyridine 4-Chloropyridine->Lithiated 4-Chloropyridine Lithiation (LDA, -78°C) LDA LDA CO2 CO2 This compound This compound Lithiated 4-Chloropyridine->this compound Carboxylation (CO2)

Caption: Key steps in the synthesis of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for 4-Chloronicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 4-chloronicotinic acid as a key building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The most commonly employed and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or their esters. This is a robust and widely used method with a high tolerance for various functional groups.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide range of primary and secondary amines. This reaction is pivotal for the synthesis of aryl amines.[1]

  • Heck Reaction: For the formation of a C-C bond with alkenes, leading to substituted vinylpyridines.[2]

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes, yielding alkynylpyridines.[3]

Q2: Why is this compound generally less reactive than its bromo or iodo analogs in cross-coupling reactions?

A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the trend: I > Br > Cl. This is due to the bond dissociation energy of the carbon-halogen bond. The C-Cl bond in this compound is stronger and thus requires more energy to break during the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Consequently, reactions with this compound often necessitate more specialized and highly active catalyst systems, higher catalyst loadings, and more forcing reaction conditions (e.g., higher temperatures) to achieve good yields compared to its bromo or iodo counterparts.[4]

Q3: What are the most common side reactions to be aware of when working with this compound?

A3: Several side reactions can occur, leading to reduced yield and purification challenges. These include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, resulting in the formation of nicotinic acid. This is often promoted by the presence of water or other proton sources and can be a competitive pathway, especially at higher temperatures.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions) can occur, particularly in the presence of oxygen.[5]

  • Catalyst Decomposition: The formation of palladium black (insoluble palladium particles) indicates catalyst decomposition and loss of catalytic activity. This can be caused by high temperatures, the presence of oxygen, or impurities in the reaction mixture.

Q4: Can the carboxylic acid group of this compound interfere with the coupling reaction?

A4: Yes, the carboxylic acid group can potentially interfere with the reaction in several ways. It can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, its acidic proton can be incompatible with strongly basic reaction conditions, leading to salt formation and solubility issues. To mitigate these effects, it is common practice to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and have been stored under an inert atmosphere to prevent degradation. Consider using a pre-formed palladium catalyst, which can be more stable and reactive.
Inappropriate Ligand The choice of ligand is critical for activating the C-Cl bond. For challenging substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][6] Perform a ligand screen to identify the optimal choice for your specific reaction.
Incorrect Base The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are often required.[7] The choice of base can also depend on the specific coupling reaction and the tolerance of other functional groups in your substrates.
Insufficient Temperature Due to the strength of the C-Cl bond, higher reaction temperatures (typically 80-120 °C) are often necessary to drive the reaction to completion.[8]
Solvent Effects The solvent can significantly impact the solubility of reagents and the stability of the catalyst. Screen common solvents such as toluene (B28343), dioxane, THF, or DMF. For Suzuki reactions, the addition of water can be beneficial for dissolving the base.[8]
Oxygen Contamination The presence of oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[5]
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Hydrodehalogenation Product Presence of a proton source (e.g., water, alcohol) and/or high reaction temperatures.Use anhydrous solvents and reagents. If water is necessary (e.g., in some Suzuki couplings), use the minimum effective amount. Consider lowering the reaction temperature if possible.
Homocoupling of Coupling Partner Oxygen in the reaction mixture, especially in Suzuki and Sonogashira reactions.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. For Sonogashira couplings, consider a copper-free protocol.[3]
Decomposition of Catalyst (Palladium Black) High temperature, presence of oxygen, or impurities.Lower the reaction temperature if feasible. Ensure a thoroughly inert atmosphere. Purify all starting materials and solvents before use.

Data Presentation: Catalyst and Condition Optimization

The following tables provide a summary of typical starting conditions and optimization parameters for various coupling reactions with chloro-pyridines, which can be adapted for this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of Chloro-Pyridine Derivatives with Arylboronic Acids [4]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001270-80
Pd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O90885-95
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene804>90

Table 2: Buchwald-Hartwig Amination of Chloro-Pyridine Derivatives

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-BuToluene100-11012-2475-95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10012-2480-98
BrettPhos Pd G3 (2)-Cs₂CO₃t-BuOH10018-3670-90

Table 3: Heck Reaction of Chloro-Pyridine Derivatives with Alkenes [8]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃NDMF100-12012-2460-85
PdCl₂(PPh₃)₂ (3)-NaOAcNMP120-14018-3650-80
Herrmann's Catalyst (1)-K₂CO₃Dioxane1101270-90

Table 4: Sonogashira Coupling of Chloro-Pyridine Derivatives with Terminal Alkynes

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)-Et₃NTHF/Toluene60-8050-85
Pd(PPh₃)₄ (5)CuI (10)-PiperidineDMF80-10060-90
Pd(OAc)₂ (2)-SPhos (4)Cs₂CO₃Dioxane10070-95

Experimental Protocols

The following are general, representative protocols that can be adapted for the coupling reactions of this compound esters. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling (Adapted from general procedures for chloro-pyridines)
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound ester (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Adapted from general procedures)[9]
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon.

  • Add the this compound ester (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube tightly and heat the mixture to 100-110 °C.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions reagents 1. Add solid reagents (this compound derivative, coupling partner, base) setup 2. Seal, evacuate, and backfill with inert gas (3x) reagents->setup catalyst 3. Add catalyst and ligand setup->catalyst solvent 4. Add degassed solvent catalyst->solvent reaction 5. Heat and stir (e.g., 80-120 °C) solvent->reaction monitor 6. Monitor reaction progress (TLC, LC-MS) reaction->monitor workup 7. Cool, quench, and extract monitor->workup purify 8. Dry, concentrate, and purify (Column Chromatography) workup->purify Troubleshooting_Guide Troubleshooting Logic for Low Yield decision decision start Low or No Product Formation check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents is_reagent_ok Reagents OK? check_reagents->is_reagent_ok check_conditions Review Reaction Conditions optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands, NHCs) check_conditions->optimize_catalyst is_reagent_ok->check_conditions Yes failure Still Low Yield (Consider alternative route) is_reagent_ok->failure No optimize_base Screen Bases (K3PO4, Cs2CO3, NaOt-Bu) optimize_catalyst->optimize_base optimize_temp Increase Temperature optimize_base->optimize_temp optimize_solvent Screen Solvents (Toluene, Dioxane, DMF) optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success

References

Managing impurities in 4-Chloronicotinic acid preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of impurities in the synthesis and purification of 4-Chloronicotinic Acid (4-CNA). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound preparations?

A1: Impurities in this compound primarily originate from three sources:

  • Starting Materials: Unreacted precursors such as 4-hydroxynicotinic acid or 4-chloropyridine (B1293800) can be carried through the synthesis. Impurities already present in these starting materials can also contaminate the final product.

  • Reaction By-products: Side reactions occurring during the synthesis process can generate structurally related impurities. A common example is the formation of isomeric impurities (e.g., 2-chloronicotinic acid or 6-chloronicotinic acid) or products of incomplete reactions.

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to high temperatures, strong acids/bases, or light), leading to the formation of impurities like 4-hydroxynicotinic acid through hydrolysis.

Q2: Why is controlling impurities in this compound important for drug development?

A2: this compound is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] The purity of this intermediate is critical because impurities can be carried over into the final API, potentially affecting its safety, efficacy, and stability. Regulatory agencies have stringent guidelines for the identification and quantification of impurities in pharmaceutical products.

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the most common and effective technique for separating and quantifying 4-CNA and its related impurities. For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guide

Problem 1: My final product shows a significant amount of unreacted 4-hydroxynicotinic acid.

  • Possible Cause: The chlorination reaction is incomplete. This can be due to insufficient chlorinating agent, reaction time that is too short, or temperatures that are too low.

  • Solution:

    • Optimize Reaction Conditions: Increase the molar ratio of the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).

    • Extend Reaction Time: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to ensure it proceeds to completion.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation by-products.

Problem 2: I have an unknown peak in my HPLC chromatogram that is isomeric with the product.

  • Possible Cause: The synthesis conditions may have allowed for the formation of positional isomers, such as 2-chloronicotinic acid or 6-chloronicotinic acid. This is more common in direct chlorination reactions of the pyridine (B92270) ring.

  • Solution:

    • Structural Identification: Isolate the impurity using preparative HPLC and identify its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Modify Synthesis Route: Employ a more regioselective synthesis strategy. For example, the directed lithiation of 4-chloropyridine followed by carboxylation is highly selective for the 3-position and can minimize isomer formation.[1][2]

    • Optimize Purification: Develop a robust purification method, such as recrystallization with a specific solvent system, to effectively separate the desired product from its isomers.

Problem 3: The isolated this compound is off-white or light brown instead of white.

  • Possible Cause: The presence of colored impurities, often arising from degradation or residual starting materials and reagents.

  • Solution:

    • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., methanol, ethanol, or water-acetonitrile mixtures) and add a small amount of activated carbon. The activated carbon will adsorb colored impurities.

    • Filtration: Hot filter the solution to remove the carbon, then allow the filtrate to cool slowly to form pure crystals.

    • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any remaining surface impurities.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity NameChemical StructureLikely SourceRecommended Analytical Method
4-Hydroxynicotinic AcidC₆H₅NO₃Incomplete chlorination of starting materialRP-HPLC, LC-MS
4-ChloropyridineC₅H₄ClNUnreacted starting materialGC-MS, RP-HPLC
Nicotinic AcidC₆H₅NO₂Dehalogenation side-reaction/degradationRP-HPLC, LC-MS
6-Chloronicotinic AcidC₆H₄ClNO₂Isomeric by-productRP-HPLC, LC-MS

Experimental Protocols

Protocol 1: Impurity Profiling by Reversed-Phase HPLC

This protocol outlines a general method for the analysis of this compound purity. Optimization may be required based on the specific impurities present.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with 5% Solvent B.

    • Linearly increase to 95% Solvent B over 20 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to 5% Solvent B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Sample Preparation: Accurately weigh and dissolve the 4-CNA sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and integrate the peaks. Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying crude this compound.

  • Solvent Selection: Determine an appropriate solvent in which 4-CNA is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures (e.g., methanol, ethanol, water, or a mixture).

  • Dissolution: Place the crude 4-CNA in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid. Stir and heat the mixture gently.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount (approx. 1-2% by weight of the solute) of activated carbon. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Visualizations

impurity_management_workflow Impurity Management Workflow for this compound cluster_final_qc Final Quality Control synthesis Crude Synthesis analysis1 Initial Purity Analysis (HPLC, LC-MS) synthesis->analysis1 spec_check Purity Meets Specification? analysis1->spec_check purification Purification Step (e.g., Recrystallization) spec_check->purification No release Release for Downstream Use spec_check->release Yes analysis2 Final Purity & Impurity ID (HPLC, LC-MS, NMR) purification->analysis2 spec_check_final Final Purity Meets Specification? analysis2->spec_check_final rework Rework or Repurify rework->purification fail Reject Batch rework->fail spec_check_final->release Yes spec_check_final->rework No

Caption: General workflow for the synthesis, analysis, and purification of 4-CNA.

impurity_sources Potential Impurity Sources in Synthesis start_material Starting Material (4-Hydroxynicotinic Acid) reaction Chlorination Reaction start_material->reaction reagent Chlorinating Agent (e.g., POCl₃) reagent->reaction product Desired Product (this compound) reaction->product imp1 Unreacted Starting Material reaction->imp1 Incomplete Reaction imp2 Isomeric By-products (e.g., 2-Chloronicotinic Acid) reaction->imp2 Side Reaction imp3 Degradation Products product->imp3 Stress (Heat, pH)

Caption: Impurity formation during the synthesis of 4-CNA from 4-hydroxynicotinic acid.

hplc_troubleshooting Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC Chromatogram q1 Is the peak present in a blank (diluent) injection? start->q1 a1_yes Source is mobile phase, diluent, or system contamination. Clean system. q1->a1_yes Yes q2 Does the retention time match any known starting materials or reagents? q1->q2 No a2_yes Impurity is likely carryover. Improve purification or drive reaction to completion. q2->a2_yes Yes q3 Does the peak have the same mass as the product (LC-MS)? q2->q3 No a3_yes Impurity is likely an isomer. Confirm with NMR and refine synthesis for better selectivity. q3->a3_yes Yes a3_no Impurity is an unknown by-product or degradant. Characterize (MS/NMR) and investigate origin. q3->a3_no No

Caption: Decision tree for identifying the source of an unknown peak in an HPLC analysis.

References

Recrystallization and purification techniques for 4-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization and purification of 4-Chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is crucial for obtaining a high recovery of pure crystals upon cooling. Due to a lack of specific published solubility data for this compound, it is essential to perform solvent screening experiments. A suggested starting point for screening includes water, ethanol, methanol, ethyl acetate, acetone, and toluene.

Q2: What are the most common impurities in crude this compound?

A2: Potential impurities in crude this compound largely depend on the synthetic route employed. Common impurities in related nicotinic acid syntheses can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized from 4-chloropyridine, unreacted starting material or isomers could be present.

Q3: My this compound fails to crystallize upon cooling. What should I do?

A3: Failure to crystallize can be due to several factors. The most common reason is that the solution is too dilute (i.e., too much solvent was used). Try evaporating some of the solvent to increase the concentration of the solute. If that doesn't work, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. Ensure that the solution is allowed to cool slowly, as rapid cooling can sometimes inhibit crystal formation.

Q4: The recrystallized this compound has a low melting point or a broad melting point range. What does this indicate?

A4: A low or broad melting point range is a strong indicator that the material is still impure. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification, such as a second recrystallization or column chromatography, may be necessary. It is also important to ensure the crystals are completely dry, as residual solvent can also depress the melting point.

Q5: How can I remove colored impurities from my this compound?

A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The activated charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product, leading to a lower yield. After adding the charcoal, the solution should be heated briefly and then filtered while hot to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of this compound

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene)

  • Test tubes

  • Heating apparatus (e.g., hot plate with a water or sand bath)

  • Vortex mixer (optional)

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.

  • To each test tube, add 0.5 mL of a different solvent at room temperature.

  • Agitate the mixtures to assess solubility at room temperature. Record your observations. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water or sand bath.

  • Continue to add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to further promote crystallization.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Based on these observations, select the most suitable solvent for a larger-scale recrystallization.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (from Protocol 1)

  • Erlenmeyer flask

  • Heating apparatus

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, reheat to boiling, and then perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely before determining their mass and purity (e.g., by melting point analysis).

Data Presentation

Table 1: Illustrative Solubility Data for this compound

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Observations upon Cooling
Water< 0.1 (Hypothetical)~2.5 (Hypothetical)Good crystal formation
Ethanol~1.5 (Hypothetical)> 10 (Hypothetical)Poor recovery, remains in solution
Acetone~2.0 (Hypothetical)> 15 (Hypothetical)No crystallization observed
Toluene< 0.05 (Hypothetical)~0.5 (Hypothetical)Slow crystal growth, low yield
Ethyl Acetate~0.5 (Hypothetical)~5.0 (Hypothetical)Moderate crystal formation

Note: The data in this table is for illustrative purposes only. Researchers must determine the actual solubility data experimentally.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Solution is too dilute (excess solvent).2. The compound is very soluble in the chosen solvent even at low temperatures.3. Rapid cooling.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Re-evaluate your choice of solvent. Consider a less polar solvent or a mixed-solvent system.3. Ensure slow cooling. Insulate the flask to slow down the cooling rate.
Oily precipitate forms instead of crystals 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated to a high degree, causing rapid precipitation.3. Presence of impurities that inhibit crystallization.1. Choose a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.3. Attempt to remove impurities by treating with activated charcoal or consider an alternative purification technique like column chromatography before recrystallization.
Low recovery of purified product 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.4. Excessive washing of the collected crystals.1. Use the minimum amount of hot solvent required for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.3. Keep the funnel and receiving flask hot during filtration to prevent the product from crystallizing in the funnel.4. Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored Presence of colored impurities.Treat the hot solution with a small amount of activated charcoal before filtration.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Start with Crude This compound Solvent_Screen Perform Solvent Screening Start->Solvent_Screen Choose_Solvent Select Optimal Solvent Solvent_Screen->Choose_Solvent Dissolve Dissolve in Minimum Hot Solvent Choose_Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Insoluble impurities? Cool Slow Cooling to Room Temp Dissolve->Cool No insoluble impurities Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure 4-Chloronicotinic Acid Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Oily Precipitate Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Colored_Crystals Colored Crystals Start->Colored_Crystals Too_Dilute Solution too dilute? No_Crystals->Too_Dilute Wrong_Solvent Solvent BP > Solute MP? Oiling_Out->Wrong_Solvent Excess_Solvent Used excess solvent? Low_Yield->Excess_Solvent Charcoal Use Activated Charcoal Colored_Crystals->Charcoal Evaporate Evaporate some solvent Too_Dilute->Evaporate Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Too_Dilute->Induce_Crystallization No Change_Solvent Change Solvent Wrong_Solvent->Change_Solvent Yes Add_More_Solvent Add more solvent, cool slower Wrong_Solvent->Add_More_Solvent No Minimize_Solvent Use minimum hot solvent Excess_Solvent->Minimize_Solvent Yes Cold_Wash Ensure wash solvent is ice-cold Excess_Solvent->Cold_Wash No

Caption: Troubleshooting decision tree for recrystallization issues.

Validation & Comparative

Reactivity in Cross-Coupling: A Comparative Guide to 4-Chloronicotinic Acid and 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and synthetic chemistry, the choice of starting materials is a critical factor that dictates the efficiency and feasibility of a synthetic route. Pyridine derivatives, such as nicotinic acids, are prevalent scaffolds in pharmaceuticals. Their functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-chloronicotinic acid and 4-bromonicotinic acid in common cross-coupling reactions, supported by representative experimental data, to aid in the rational design of synthetic strategies.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The established reactivity trend is Ar-I > Ar-Br > Ar-Cl.[1] This is because the rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-Br bond in 4-bromonicotinic acid has a lower bond dissociation energy compared to the stronger C-Cl bond in this compound, thus requiring a lower activation energy for the oxidative addition step.[1] Consequently, 4-bromonicotinic acid is generally more reactive than this compound, often leading to milder reaction conditions, shorter reaction times, and higher yields.

While aryl bromides are typically more reactive, advancements in catalyst technology, particularly the development of bulky and electron-rich phosphine (B1218219) ligands, have made the more cost-effective aryl chlorides viable substrates for many cross-coupling reactions.[2] However, the use of aryl chlorides often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable results to their bromo counterparts.

Quantitative Data Comparison

The following tables summarize representative experimental data for Suzuki-Miyaura, Heck, and Sonogashira reactions involving bromopyridine and chloropyridine derivatives. While direct comparative data for this compound and 4-bromonicotinic acid under identical conditions is not extensively available in the literature, the provided data for closely related substrates illustrates the general reactivity trends and the typical reaction conditions required for each class of halide.

Table 1: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF1001295
6-Chloronicotinic Acid2-Naphthylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O1001878[3]

Note: Data for 5-bromonicotinic acid is representative for bromo-pyridines. Data for 6-chloronicotinic acid is used to represent a chloro-nicotinic acid derivative due to the lack of directly comparable data for the 4-chloro isomer.

Table 2: Heck Reaction

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromonicotinic AcidEthyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001688[1]
2-ChloropyridineStyrenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1202475[1]

Note: Data is representative of typical conditions for bromo- and chloro-pyridines.

Table 3: Sonogashira Coupling

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl 5-bromonicotinatePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65692
2-ChloropyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF1002470

Note: Data is representative for similar aryl bromides and chlorides and may require optimization.

Experimental Protocols

Below are detailed, representative methodologies for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These protocols are general and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Halonicotinic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-halonicotinic acid, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

General Procedure for Heck Coupling

Materials:

  • 4-Halonicotinic acid (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or a biarylphosphine, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

  • In a dried Schlenk tube, combine the 4-halonicotinic acid, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the alkene via syringe.

  • Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 100-140 °C).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

General Procedure for Sonogashira Coupling

Materials:

  • 4-Halonicotinic acid derivative (e.g., methyl ester) (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., Et₃N or DiPEA, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-halonicotinic acid derivative, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the mixture at the appropriate temperature (room temperature to 100 °C) and monitor the reaction progress.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkynylated product.

Visualization of the Catalytic Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps where the reactivity of the halide is crucial.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Rate: Br > Cl Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation Transmetalation (R-M) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination MX M-X (Byproduct) Transmetalation->MX Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR Ar-R (Coupled Product) Reductive_Elimination->ArR ArX Ar-X (4-halonicotinic acid) ArX->Oxidative_Addition RM R-M (Coupling Partner) RM->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of Chlorinated Nicotinic Acid Scaffolds in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyridine (B92270) ring serves as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, chlorinated nicotinic acids are particularly valuable as versatile building blocks for synthesizing a wide range of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two key isomers, 4-Chloronicotinic acid (via its picolinamide (B142947) derivatives) and 2-Chloronicotinic acid, focusing on their application in synthesizing prominent drugs, supported by quantitative data and detailed experimental protocols.

The Picolinamide Scaffold: A Staple in Kinase Inhibitors

This compound itself is a derivative of nicotinic acid (pyridine-3-carboxylic acid). However, in the synthesis of many blockbuster drugs, particularly kinase inhibitors, the journey often begins with its isomer, picolinic acid (pyridine-2-carboxylic acid). Through a chlorination and amidation process, picolinic acid is converted into the crucial intermediate, 4-chloro-N-methylpicolinamide. This picolinamide scaffold is central to the structure of multi-kinase inhibitors like Sorafenib and Regorafenib, which are used in cancer therapy.

The synthesis of Sorafenib showcases the utility of this scaffold. The process involves the strategic coupling of the picolinamide core with other aromatic moieties to construct the final complex molecule. Various synthetic routes have been developed to optimize this process, aiming for high yields and purity.

Quantitative Data: Synthesis of Sorafenib

The following table summarizes the yields reported in various multi-step syntheses of Sorafenib starting from picolinic acid. It's important to note that overall yields can vary significantly based on the specific reagents, conditions, and purification methods employed in each step.

Starting MaterialKey IntermediateNumber of StepsOverall Yield (%)Reference
Picolinic Acid4-chloro-N-methylpicolinamide~575.2%[1]
Picolinic Acid4-chloro-N-methylpicolinamide463%[2]
Picolinic Acid4-chloro-N-methylpicolinamideNot specified56%[3]
Experimental Protocol: Synthesis of Sorafenib Intermediate

The following is a representative protocol for the synthesis of a key Sorafenib intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, derived from picolinic acid.

Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride [4]

  • Picolinic acid is reacted with an excess of thionyl chloride.

  • The reaction mixture is heated, often under a nitrogen atmosphere (e.g., at 72°C for 16 hours), to facilitate both the formation of the acid chloride and the chlorination of the pyridine ring at the 4-position.

  • The crude product is typically used in the subsequent step without extensive purification.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide [2]

  • The crude acid chloride from the previous step is dissolved in a suitable solvent.

  • The solution is treated with methylamine (B109427) (often an aqueous or methanolic solution) at a low temperature.

  • The reaction yields 4-chloro-N-methylpicolinamide, which can be purified by crystallization (e.g., from ethyl acetate), with reported yields as high as 88-95%.[2][5]

Step 3: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide [2]

  • 4-aminophenol is treated with a strong base, such as potassium tert-butoxide or potassium carbonate, to generate the phenoxide anion.

  • 4-chloro-N-methylpicolinamide is then added to the reaction mixture.

  • The nucleophilic aromatic substitution reaction, where the phenoxide displaces the chlorine atom on the picolinamide ring, is typically carried out in a solvent like DMF at an elevated temperature (e.g., 80°C). This step yields the diaryl ether intermediate with reported yields around 87%.[2]

This intermediate is then further reacted with an isocyanate to complete the synthesis of Sorafenib.[2]

G cluster_0 Picolinamide Scaffold Synthesis cluster_1 Final Drug Assembly (Sorafenib) Picolinic_Acid Picolinic Acid Acid_Chloride 4-Chloropyridine- 2-carbonyl chloride Picolinic_Acid->Acid_Chloride Chlorination Thionyl_Chloride SOCl2 Thionyl_Chloride->Acid_Chloride Picolinamide 4-Chloro-N- methylpicolinamide Acid_Chloride->Picolinamide Amidation Methylamine Methylamine Methylamine->Picolinamide Ether_Intermediate 4-(4-aminophenoxy)-N- methylpicolinamide Picolinamide->Ether_Intermediate Etherification (SNAr) 4_Aminophenol 4-Aminophenol + Base 4_Aminophenol->Ether_Intermediate Sorafenib Sorafenib Ether_Intermediate->Sorafenib Urea Formation Isocyanate Aryl Isocyanate Isocyanate->Sorafenib

Synthetic workflow for Sorafenib via a picolinamide scaffold.

The 2-Chloronicotinic Acid Scaffold: A Versatile Intermediate

2-Chloronicotinic acid is another key pyridine-based building block, but it typically directs the synthesis toward different classes of molecules compared to its 4-chloro counterpart. It is a crucial intermediate for various pharmaceuticals, including anti-inflammatory drugs, and is also prominent in the agrochemical industry.[6] A prime example of its application is in the synthesis of the fungicide Boscalid (B143098).

The synthesis of Boscalid involves the formation of an amide bond between 2-chloronicotinic acid (or its activated acid chloride form) and a substituted aniline (B41778) derivative. This reaction is a straightforward and efficient method for constructing the final product.

Quantitative Data: Synthesis of Boscalid

The following table presents yield data for the synthesis of Boscalid, highlighting the efficiency of utilizing the 2-chloronicotinic acid scaffold.

Starting MaterialKey IntermediateNumber of StepsOverall Yield (%)Reference
2-Chloronicotinic Acid2-chloro-3-nicotinyl chloride3 (from precursors to aniline)>42%[7]
2-amino-4′-chloro-1,1′-biphenyl2-chloro-3-nicotinyl chloride1 (final coupling)>66%[7]
Experimental Protocol: Synthesis of Boscalid

The final coupling step in the synthesis of Boscalid is an amidation reaction. The following protocol is a generalized representation based on described synthetic routes.[8][9]

Step 1: Activation of 2-Chloronicotinic Acid (Optional but common)

  • 2-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the more reactive 2-chloro-3-nicotinyl chloride.

  • This reaction is typically performed in an inert solvent.

Step 2: Amide Bond Formation

  • The intermediate 2-amino-4′-chlorobiphenyl is dissolved in a suitable organic solvent, such as xylene.[8][9]

  • 2-chloro-3-nicotinyl chloride is added to the solution.

  • The reaction mixture is stirred, often at an elevated temperature, to facilitate the condensation reaction.

  • Upon completion, the product, Boscalid, can be isolated through crystallization, often after a washing step with an aqueous base solution to remove unreacted acid chloride and HCl byproduct.

G cluster_0 2-Chloronicotinic Acid Scaffold Preparation cluster_1 Final Drug Assembly (Boscalid) 2CNA 2-Chloronicotinic Acid Acid_Chloride_2 2-Chloro-3-nicotinyl chloride 2CNA->Acid_Chloride_2 Activation Chlorinating_Agent SOCl2 or (COCl)2 Chlorinating_Agent->Acid_Chloride_2 Boscalid Boscalid Acid_Chloride_2->Boscalid Amidation Aniline_Deriv 2-amino-4'- chlorobiphenyl Aniline_Deriv->Boscalid

References

A Comparative Analysis of the Biological Activities of 4-Chloronicotinic Acid Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. This guide provides a comparative overview of the biological activities of 4-chloronicotinic acid derivatives against other prominent heterocycles, namely pyrazole (B372694) and pyrimidine (B1678525) derivatives. While specific experimental data on this compound derivatives is emerging, this guide draws upon available data for closely related nicotinic acid and halogenated pyridine (B92270) derivatives to provide a valuable comparative context for researchers.

Anticancer Activity: A Focus on Kinase Inhibition

Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents, with a particular focus on their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. One of the most critical targets in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

A study on novel nicotinamide-based derivatives demonstrated their potential as VEGFR-2 inhibitors. One notable compound, a chlorobenzylidene congener, exhibited significant cytotoxic activity against hepatocellular (HepG-2) and colorectal (HCT-116) cancer cell lines, with IC50 values of 7.80 ± 0.025 µM and 9.3 ± 0.02 µM, respectively. This compound also showed potent VEGFR-2 inhibition with an IC50 of 60.83 nM[1]. In comparison, other pyridine-derived compounds have also shown potent VEGFR-2 inhibition, with IC50 values as low as 0.12 µM[2].

In contrast, pyrazole and pyrimidine derivatives have a well-established and broad-spectrum anticancer profile, acting through various mechanisms beyond kinase inhibition.

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
Nicotinamide Derivative (chlorobenzylidene congener) CytotoxicityHepG-27.80 ± 0.025[1]
CytotoxicityHCT-1169.3 ± 0.02[1]
VEGFR-2 Inhibition-0.06083[1]
Pyridine Derivative (Compound 10) CytotoxicityHepG-24.25[2]
CytotoxicityMCF-76.08[2]
VEGFR-2 Inhibition-0.12[2]
Symmetrical Chlorophenylamino-s-triazine (Compound 4c) CytotoxicityMCF-76.85[3]
CytotoxicityC261.71[3]
4-Oxoquinoline-3-carboxamide (Compound 16b) CytotoxicityGastric Cancer Cell LineSignificant Activity[4]

Antimicrobial Activity: A Broad Spectrum of Action

Nicotinic acid derivatives, particularly in the form of hydrazides, have demonstrated promising antibacterial and antifungal activities. A study on novel nicotinic acid hydrazides revealed that certain derivatives were effective against Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) as low as 0.195 µg/mL[5].

This positions them as compounds of interest in the ongoing search for new antimicrobial agents, especially considering the rise of drug-resistant pathogens. For comparison, pyrazole and pyrimidine derivatives also exhibit a wide range of antimicrobial activities.

Compound ClassOrganismMIC (µg/mL)Reference
Nicotinic Acid Hydrazide (Compound 3e) Pseudomonas aeruginosa0.195[5]
Nicotinic Acid Hydrazide (Compound 3a) Pseudomonas aeruginosa0.220[5]
Hydrazide-hydrazone of 4-chlorophenylsulfonyl acid (Compound 8) Staphylococcus aureus- (Zone of Inhibition = 21 mm)[6]
Hydrazide-hydrazone of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (Compound 35) Staphylococcus aureus32-64[6]
Usnic Acid Derivative (Compound 9) Staphylococcus aureus0.55-55.50 x 10⁻² mmol/mL[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

While direct in vivo anti-inflammatory data for this compound derivatives is limited, studies on related isonicotinic acid derivatives have shown significant potential in modulating inflammatory responses. One study demonstrated that isonicotinate (B8489971) derivatives can inhibit the production of reactive oxygen species (ROS) by human blood cells, with one compound exhibiting an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which was eight-fold more potent than the standard drug ibuprofen[8]. This suggests that the pyridine-3-carboxylic acid scaffold, with appropriate substitutions, can be a promising framework for the development of novel anti-inflammatory agents.

Compound ClassAssayIC50 (µg/mL)Percent InhibitionReference
Isonicotinate Derivative (Compound 5) ROS Inhibition1.42 ± 0.195.9% at 25 µg/mL[8]
Ibuprofen (Standard) ROS Inhibition11.2 ± 1.9-[8]
1,3,5-Triazine Derivative (Compound 3) Carrageenan-induced paw edema-99.69% at 200 mg/kg[9]
Indomethacin (Standard) Carrageenan-induced paw edema-57.66% at 10 mg/kg[9]
4-Methylcyclopentadecanone (4-MCPC) Carrageenan-induced paw edema-Significant inhibition at 8 or 16 mg/kg[10]

Signaling Pathways and Experimental Workflows

To provide a comprehensive resource for researchers, the following diagrams illustrate a key signaling pathway and standardized experimental workflows for assessing the biological activities discussed.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis\nGene Expression Angiogenesis Gene Expression ERK->Angiogenesis\nGene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Inhibitor 4-Chloronicotinic Acid Derivative Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Point of Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add test compounds (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent (e.g., 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Workflow for MTT Cytotoxicity Assay.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound in broth start->prepare_dilutions prepare_inoculum Prepare standardized bacterial/fungal inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate with compound dilutions and inoculum prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at appropriate temperature and time inoculate_plate->incubate read_mic Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Antimicrobial Assay.

Carrageenan_Edema_Workflow start Start acclimatize Acclimatize animals (e.g., Wistar rats) start->acclimatize measure_baseline Measure baseline paw volume acclimatize->measure_baseline administer_compound Administer test compound or vehicle (p.o. or i.p.) measure_baseline->administer_compound induce_edema Inject carrageenan (1%) into sub-plantar region of the hind paw administer_compound->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) induce_edema->measure_edema calculate_inhibition Calculate percentage inhibition of edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocols

1. MTT Assay for Cytotoxicity

This assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

2. Broth Microdilution Assay for Antimicrobial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.

4. VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, a specific peptide substrate for VEGFR-2, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified recombinant VEGFR-2 enzyme to initiate the kinase reaction.

  • ATP Addition: Add ATP to the wells to start the phosphorylation of the substrate.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the well (e.g., Kinase-Glo® assay). A higher luminescent signal indicates greater inhibition of the kinase.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the test compound.

Conclusion

While direct and extensive data on the biological activities of this compound derivatives remains an area for further exploration, the available information on related nicotinic acid and halogenated pyridine derivatives suggests a promising potential for this class of compounds in anticancer, antimicrobial, and anti-inflammatory applications. The provided comparative data with well-established heterocyclic pharmacophores like pyrazoles and pyrimidines, along with detailed experimental protocols and pathway diagrams, offers a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic utility of this compound derivatives. Further focused research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this specific chemical scaffold.

References

A Comparative Guide to the Suzuki Coupling of 4-Chloronicotinic Acid and Other Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of halopyridine substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of the performance of 4-chloronicotinic acid in Suzuki coupling reactions against other halopyridine alternatives, supported by experimental data.

Reactivity of Halopyridines: A Fundamental Overview

The reactivity of halopyridines in Suzuki-Miyaura coupling is primarily governed by the strength of the carbon-halogen bond, following the general trend: I > Br > Cl. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step in the catalytic cycle. A weaker carbon-halogen bond leads to a lower activation energy for this step, resulting in a faster and more efficient reaction. Consequently, iodo- and bromopyridines are generally more reactive than their chloro- counterparts and can often be coupled under milder conditions with a broader range of palladium catalysts.

While historically challenging, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have significantly improved the viability of less reactive chloropyridines as coupling partners. These advanced catalyst systems facilitate the oxidative addition to the stronger C-Cl bond, expanding the synthetic utility of these more cost-effective starting materials.

Quantitative Comparison of Reaction Yields

The following table summarizes the performance of various halopyridines in Suzuki coupling reactions with phenylboronic acid, showcasing the impact of the halogen substituent and the catalyst system on the reaction yield.

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloropyridine (B48278)Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1001895
2-Bromopyridine (B144113)Pd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O1200.1770.0
3-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O1200.1785.0
2-ChloropyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O1200.1745.0
3-ChloropyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O1200.1765.0

Note: The data presented is a compilation from different studies and may not represent a direct side-by-side comparison under identical conditions.

As the data indicates, bromopyridines generally afford higher yields in shorter reaction times compared to their corresponding chloropyridines under similar conditions. The use of specialized, highly active catalyst systems, such as those employing bulky phosphine ligands like SPhos, can significantly improve the yields for chloropyridines, making them viable substrates for complex syntheses.

Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions of halopyridines.

Protocol 1: Suzuki Coupling of 3-Chloropyridine with Phenylboronic Acid

This protocol is adapted from literature describing the use of a highly active palladium/phosphine ligand catalyst system.

Materials:

  • 3-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add a degassed mixture of toluene (4 mL) and water (0.4 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-phenylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol utilizes microwave irradiation to accelerate the reaction, a common technique for Suzuki couplings.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzimidazolium salt ligand

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a microwave reaction vial, combine 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol), and the benzimidazolium salt ligand (0.02 mmol).

  • Add a mixture of DMF (3 mL) and water (3 mL).

  • The vial is sealed and placed in a microwave reactor. The temperature is ramped to 120 °C over 3 minutes and held at that temperature for 10 minutes with stirring.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by flash chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Halopyridine) PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ (Boronic Acid) + Base PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R' (Coupled Product) caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Logical Workflow for Catalyst and Condition Selection

The selection of an appropriate catalyst system and reaction conditions is paramount for a successful Suzuki coupling, especially when dealing with less reactive substrates like this compound. The following workflow outlines a logical approach to this process.

Condition_Selection_Workflow Start Start: Select Halopyridine Substrate Substrate Assess Reactivity (I > Br > Cl) Start->Substrate Chloro Chloropyridine Substrate->Chloro Low Reactivity BromoIodo Bromo- or Iodopyridine Substrate->BromoIodo High Reactivity Catalyst_Chloro Select High-Activity Catalyst (e.g., Buchwald ligands, NHCs) Chloro->Catalyst_Chloro Catalyst_BromoIodo Select Standard Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) BromoIodo->Catalyst_BromoIodo Base Choose Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Catalyst_Chloro->Base Catalyst_BromoIodo->Base Solvent Select Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) Base->Solvent Reaction Perform Reaction (Consider Temperature and Time) Solvent->Reaction Analysis Analyze Yield and Purity Reaction->Analysis caption Catalyst and Condition Selection Workflow

Caption: A workflow for selecting optimal Suzuki coupling conditions.

A Comparative Guide to the Synthesis of Benzocanthinones: Evaluating Halonicotinic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds like benzocanthinones is a critical aspect of drug discovery. This guide provides an objective comparison of synthetic routes to the benzocanthinone core, 6H-indolo[3,2,1-de][1][2]naphthyridin-6-one, focusing on the impact of different halonicotinic acid precursors on reaction outcomes. The information presented is supported by a compilation of experimental data from published literature to aid in the selection of optimal synthetic strategies.

The synthesis of the tetracyclic benzocanthinone framework is a key step in accessing a class of compounds with potential biological activity. A common and effective strategy involves the Ullmann condensation of a halonicotinic acid with an indole (B1671886) derivative, typically tryptamine (B22526) or its esters, followed by an intramolecular cyclization. The choice of the halogen atom on the nicotinic acid precursor can significantly influence reaction conditions, yields, and the overall efficiency of the synthetic sequence. This guide will delve into a comparison of chloro- and bromo-substituted nicotinic acids in the context of benzocanthinone synthesis.

Data Presentation: A Comparative Analysis of Reaction Parameters

The following table summarizes key quantitative data for the synthesis of benzocanthinone precursors via the Ullmann condensation, highlighting the differences observed when using 2-chloronicotinic acid versus a bromo-substituted analogue. Due to the limited availability of direct comparative studies for the synthesis of the parent benzocanthinone, data from analogous reactions and related structures are presented to provide a comprehensive overview.

Starting Halonicotinic AcidAmine ReactantCatalyst/Base SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Chloronicotinic AcidSubstituted AnilinesCu (optional), K2CO3Xylene, n-amyl alcohol, DMF, DMSO, Pyridine140-1502420-87[3]
5-Bromonicotinic AcidPhenylboronic AcidPd(PPh3)4, K2CO3Dioxane/H2O1001285[4]
2-Chloronicotinic AcidTryptamineCu, K2CO3NMP18012~60 (estimated)(Typical Conditions)
2-Bromonicotinic AcidTryptamineCuI, L-proline, K2CO3DMF8024(Not specified)[5]

Note: The reactivity of aryl halides in copper-catalyzed Ullmann-type reactions generally follows the trend I > Br > Cl, which is consistent with the principles observed in palladium-catalyzed cross-coupling reactions where the carbon-halogen bond strength dictates the ease of oxidative addition.[4] While specific yield data for the direct comparison in benzocanthinone synthesis is scarce, the trend suggests that bromonicotinic acids may react under milder conditions or provide higher yields compared to their chloro counterparts.

Experimental Protocols: Key Methodologies

The following are representative experimental protocols for the key steps in the synthesis of benzocanthinones, based on established methodologies.

Ullmann Condensation of 2-Chloronicotinic Acid with Tryptamine (General Procedure)

This protocol is adapted from the work of Misbahi et al. on the synthesis of 2-anilinonicotinic acids.[3]

Materials:

  • 2-Chloronicotinic acid

  • Tryptamine

  • Potassium carbonate (K2CO3)

  • Copper powder (optional)

  • N-Methyl-2-pyrrolidone (NMP) or other high-boiling point solvent (e.g., xylene, DMF)

Procedure:

  • A mixture of 2-chloronicotinic acid (1 equivalent), tryptamine (1.1 equivalents), and potassium carbonate (2 equivalents) is prepared in a round-bottom flask.

  • Copper powder (0.1 equivalents), if used, is added to the mixture.

  • A high-boiling point solvent such as NMP is added to the flask.

  • The reaction mixture is heated to 180 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the 2-(tryptamin-N-yl)nicotinic acid intermediate.

Intramolecular Cyclization to Benzocanthinone (Pictet-Spengler type)

The intermediate from the Ullmann condensation can be cyclized to the benzocanthinone core.

Materials:

  • 2-(tryptamin-N-yl)nicotinic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • The 2-(tryptamin-N-yl)nicotinic acid is added to polyphosphoric acid or Eaton's reagent.

  • The mixture is heated to 120-150 °C for 2-4 hours.

  • The reaction mixture is then cooled and carefully poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 6H-indolo[3,2,1-de][1][2]naphthyridin-6-one.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of benzocanthinones from halonicotinic acids.

Benzocanthinone_Synthesis Halonicotinic_Acid Halonicotinic Acid (X = Cl, Br) Ullmann_Condensation Ullmann Condensation Halonicotinic_Acid->Ullmann_Condensation + Tryptamine Tryptamine Derivative Tryptamine->Ullmann_Condensation Intermediate N-Aryl Tryptamine Intermediate Ullmann_Condensation->Intermediate Cu catalyst Base, Heat Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid catalyst (e.g., PPA) Benzocanthinone Benzocanthinone (6H-indolo[3,2,1-de][1,5]naphthyridin-6-one) Cyclization->Benzocanthinone

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 4-Chloronicotinic Acid-Derived Compounds Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of oncology and inflammation research. This guide offers a detailed comparison of the efficacy of a novel class of 4-chloronicotinic acid-derived inhibitors against established kinase inhibitors, with a focus on Aurora kinases. This analysis is intended for researchers, scientists, and drug development professionals, providing objective performance comparisons supported by experimental data.

Introduction to this compound-Derived Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. The this compound scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. Modifications to this core structure have led to the development of compounds with significant inhibitory activity against various kinase targets. This guide focuses on a series of nicotinamide (B372718) derivatives, closely related to the this compound structure, that have demonstrated potent inhibition of Aurora kinases A and B.

Comparative Efficacy Analysis: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[1] The following tables summarize the in vitro inhibitory activities (IC50 values) of a series of synthesized nicotinamide derivatives against Aurora A and Aurora B kinases, compared to the well-established Aurora kinase inhibitor, Alisertib (MLN8237).[2]

Table 1: In Vitro Inhibitory Activity of Nicotinamide Derivatives against Aurora A Kinase [2]

Compound IDStructureAurora A IC50 (μM)
10a 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)nicotinamide0.04
10b 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)nicotinamide0.03
10c 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide0.02
10d 4-((3-chloro-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)nicotinamide0.05
10e 4-((3-chloro-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)nicotinamide0.04
10f 4-((3-chloro-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide0.03
10g 6-chloro-4-((3-chloro-4-fluorophenyl)amino)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-methoxyphenyl)nicotinamide0.06
10h 6-chloro-4-((3-ethynylphenyl)amino)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)nicotinamide0.08
10i 6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-4-((3-methylphenyl)amino)nicotinamide0.12
10j 6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-4-((4-fluoro-3-methylphenyl)amino)nicotinamide0.09
10k 6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-4-((3-methoxyphenyl)amino)nicotinamide0.15
10l 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide0.01
Alisertib (MLN8237) Reference Compound0.02

Table 2: In Vitro Inhibitory Activity of Nicotinamide Derivatives against Aurora B Kinase [2]

Compound IDStructureAurora B IC50 (μM)
10a 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)nicotinamide0.06
10b 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)nicotinamide0.05
10c 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide0.03
10d 4-((3-chloro-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)nicotinamide0.08
10e 4-((3-chloro-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)nicotinamide0.06
10f 4-((3-chloro-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide0.04
10g 6-chloro-4-((3-chloro-4-fluorophenyl)amino)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-methoxyphenyl)nicotinamide0.09
10h 6-chloro-4-((3-ethynylphenyl)amino)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)nicotinamide0.11
10i 6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-4-((3-methylphenyl)amino)nicotinamide0.18
10j 6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-4-((4-fluoro-3-methylphenyl)amino)nicotinamide0.13
10k 6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-4-((3-methoxyphenyl)amino)nicotinamide0.21
10l 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide0.02
Alisertib (MLN8237) Reference Compound0.04

As demonstrated in the tables, several of the nicotinamide derivatives exhibit potent inhibitory activity against both Aurora A and Aurora B kinases, with some compounds, such as 10l , showing superior or comparable potency to the reference compound Alisertib.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome Aurora_A Aurora A Centrosome->Aurora_A activates Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly promotes Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation ensures fidelity Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node regulates Chromosome_Alignment Chromosome Alignment Chromosome_Alignment->Aurora_B regulates Inhibitor Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

The diagram above illustrates the critical roles of Aurora A and Aurora B in orchestrating the events of mitosis. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome alignment and segregation. Inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell-based_Assay Cell Proliferation Assay (Antiproliferative Activity) Biochemical_Assay->Cell-based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) Cell-based_Assay->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

The evaluation of potential kinase inhibitors follows a systematic workflow. Initially, compounds are synthesized and then screened in biochemical assays to determine their direct inhibitory effect on the target kinase (IC50 value). Promising candidates are then tested in cell-based assays to assess their antiproliferative activity in cancer cell lines. Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are conducted to elucidate how the compounds exert their effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the key experimental protocols used in the evaluation of the nicotinamide-derived Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds against Aurora A and Aurora B kinases was determined using a standard kinase assay. Recombinant human Aurora A and Aurora B enzymes were incubated with the test compounds at various concentrations in the presence of a peptide substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, was then calculated from the dose-response curves. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Cell Proliferation Assay

The antiproliferative effects of the synthesized compounds were evaluated against a panel of human cancer cell lines, including SW620 (colorectal adenocarcinoma), HT-29 (colorectal adenocarcinoma), NCI-H1975 (non-small cell lung cancer), and HeLa (cervical cancer).[2] The cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values for cell growth inhibition were calculated from the resulting dose-response curves.

Cell Cycle Analysis

To investigate the mechanism by which the compounds inhibit cell proliferation, their effect on the cell cycle was analyzed. Cancer cells were treated with the test compounds for a defined period, after which the cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry. An accumulation of cells in the G2/M phase of the cell cycle is a characteristic phenotype of Aurora kinase inhibition.

Apoptosis Assay

The induction of apoptosis (programmed cell death) by the compounds was assessed to confirm their cytotoxic effect. This can be evaluated using various methods, such as Annexin V-FITC/propidium iodide double staining followed by flow cytometry analysis. An increase in the percentage of apoptotic cells following treatment with the compounds indicates that they induce cell death through this pathway.

Conclusion

The presented data highlights the potential of the this compound scaffold as a template for the development of potent Aurora kinase inhibitors. Several of the synthesized nicotinamide derivatives demonstrated significant in vitro efficacy, with some compounds exhibiting superior potency to the established inhibitor Alisertib. The detailed experimental protocols and workflow diagrams provide a valuable resource for researchers in the field of kinase inhibitor discovery. Further optimization of these lead compounds could pave the way for novel and effective cancer therapeutics.

References

A Comparative Analysis of Chloro- vs. Fluoro-Substituted Nicotinic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the selection of appropriate starting materials is paramount to the success of a synthetic route. Halogenated nicotinic acids are a critical class of building blocks, offering versatile reactivity for the synthesis of a wide array of pharmaceutical and agrochemical compounds. This guide provides an objective comparison of the reactivity of chloro- and fluoro-substituted nicotinic acids, supported by available experimental data and established chemical principles.

Physicochemical Properties: A Tale of Two Halogens

The fundamental differences in the physicochemical properties of chlorine and fluorine play a significant role in the reactivity of the substituted nicotinic acid. The greater electronegativity of fluorine compared to chlorine suggests a stronger inductive electron-withdrawing effect, which can influence the acidity of the carboxylic acid and the electron density of the pyridine (B92270) ring.

Acidity Comparison

The acid dissociation constant (pKa) is a key indicator of the acidity of the carboxylic acid moiety. A lower pKa value corresponds to a stronger acid. The available data, both predicted and experimental, for representative isomers are summarized below.

CompoundIsomer PositionpKa (Predicted)pKa (Experimental)Reference(s)
2-Chloronicotinic acid22.072.54[1][2][3]
5-Fluoronicotinic acid53.13-[4][5]
Nicotinic acid--4.85 (pKa2)[6]

Note: The pKa of the pyridine nitrogen (pKa1) for nicotinic acid is 2.0.[6]

The data suggests that the 2-chloro substitution leads to a significantly more acidic carboxylic acid compared to the 5-fluoro substitution and the parent nicotinic acid. This is likely due to the strong electron-withdrawing inductive effect of the chlorine atom at the ortho position to the carboxyl group.

Reactivity in Chemical Transformations

The nature of the halogen substituent directly impacts the reactivity of the pyridine ring in key synthetic transformations, most notably in cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond is a critical factor. The established trend for halogen reactivity is I > Br > Cl >> F. This is due to the bond dissociation energies, where the C-Cl bond is significantly weaker than the C-F bond.

Reactivity Trend in Suzuki-Miyaura Coupling:

G Fluoro-substituted Fluoro-substituted Chloro-substituted Chloro-substituted Fluoro-substituted->Chloro-substituted Increasing Reactivity Bromo-substituted Bromo-substituted Chloro-substituted->Bromo-substituted Increasing Reactivity Iodo-substituted Iodo-substituted Bromo-substituted->Iodo-substituted Increasing Reactivity

Caption: General reactivity trend of halo-pyridines in cross-coupling reactions.

Consequently, chloro-substituted nicotinic acids are viable substrates for these reactions, albeit often requiring more forcing conditions and specialized catalyst systems compared to their bromo- and iodo-counterparts. In contrast, fluoro-substituted nicotinic acids are generally unreactive at the C-F bond under typical Suzuki-Miyaura conditions and are more likely to participate as the boronic acid component.

Nucleophilic Aromatic Substitution (SNAr)

Biochemical Reactivity: An Enzymatic Perspective

The differences in the electronic properties of chloro- and fluoro-substituted nicotinic acids can also manifest in their interactions with biological systems. A notable example is the differential rate of oxidation by the bacterium Pseudomonas fluorescens.

CompoundRelative Rate of OxidationReference
Nicotinic Acid100[9]
5-Fluoronicotinic acid25[9]
5-Chloronicotinic acid10[9]

In this biological system, 5-fluoronicotinic acid is oxidized more rapidly than 5-chloronicotinic acid, a reversal of the trend often observed in synthetic cross-coupling reactions.[9] This highlights that the "reactivity" of these molecules is context-dependent.

Role in Signaling Pathways

Nicotinic acid, also known as niacin or vitamin B3, is a precursor to the coenzymes NAD and NADP and also functions as a signaling molecule by activating specific G protein-coupled receptors, primarily the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and HCA3.[6] Activation of these receptors initiates downstream signaling cascades that are involved in lipid metabolism and cellular calcium mobilization.[10][11][12]

The following diagram illustrates the general signaling pathway initiated by nicotinic acid through the HCA2 receptor. It is plausible that halogenated derivatives of nicotinic acid could interact with these or other receptors, modulating their activity.

G cluster_membrane Cell Membrane Nicotinic_Acid Nicotinic Acid / Derivative HCA2 HCA2 Receptor Nicotinic_Acid->HCA2 Gi Gi Protein HCA2->Gi activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Adenylyl_Cyclase->cAMP inhibition leads to a decrease in cAMP Downstream_Effects Downstream Effects (e.g., Lipid Metabolism) cAMP->Downstream_Effects

Caption: Simplified signaling pathway of nicotinic acid via the HCA2 receptor.

Experimental Protocols

Detailed experimental protocols for specific reactions should be optimized for each substrate. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving a chloro-substituted nicotinic acid, which can serve as a starting point for researchers.

General Protocol for Suzuki-Miyaura Coupling of a Chloro-Nicotinic Acid Derivative

Materials:

  • Chloro-substituted nicotinic acid derivative (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction vessel, add the chloro-substituted nicotinic acid derivative, arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram:

G Start Start Combine_Reactants Combine Chloro-Nicotinic Acid, Boronic Acid, and Base Start->Combine_Reactants Inert_Atmosphere Purge with Inert Gas Combine_Reactants->Inert_Atmosphere Add_Solvent_Catalyst Add Solvent and Pd Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat and Stir Add_Solvent_Catalyst->Heat_Stir Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Heat_Stir->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Reaction Complete Purification Purify Product Workup->Purification End End Purification->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between a chloro- or fluoro-substituted nicotinic acid as a synthetic precursor depends heavily on the desired transformation. For palladium-catalyzed cross-coupling reactions, chloro-substituted nicotinic acids are the more reactive partners. Conversely, in the context of certain biological transformations, fluoro-substituted analogs may exhibit higher reactivity. The electronic effects of the halogen substituent also significantly influence the acidity of the carboxylic acid group. This guide provides a foundational understanding for researchers to make informed decisions in their synthetic endeavors, while also highlighting the need for further direct comparative studies to fully elucidate the reactivity profiles of these valuable chemical building blocks.

References

A Researcher's Guide to Catalysts for Cross-Coupling Reactions of 4-Halonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of the nicotinic acid scaffold is a frequently encountered challenge. This guide provides a comparative analysis of catalytic systems for the cross-coupling of 4-halonicotinic acids, offering a data-driven overview of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Detailed experimental protocols and mechanistic diagrams are included to facilitate practical application.

The synthetic utility of 4-halonicotinic acids as building blocks in medicinal chemistry and materials science is well-established. Their value lies in the ability to introduce molecular diversity at the 4-position of the pyridine (B92270) ring through various cross-coupling reactions. The choice of the halogen (I, Br, Cl) and the catalytic system are critical parameters that dictate the efficiency, scope, and practicality of these transformations. Generally, the reactivity of the 4-halonicotinic acid derivatives follows the order of I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy. Consequently, iodo- and bromo-derivatives are often employed for their higher reactivity, while the more cost-effective chloro-derivatives typically require more sophisticated and active catalyst systems.

This guide compares the performance of various palladium-based catalysts for four major classes of cross-coupling reactions, providing a framework for catalyst selection and reaction optimization.

Performance Comparison of Catalysts

The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving 4-halonicotinic acid derivatives or analogous substrates. It is important to note that direct comparative studies across all reaction types with identical substrates are limited; therefore, some data is drawn from reactions with structurally similar aryl halides to provide representative insights.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.

Halide Substrate (Example)Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chloronicotinatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
4-Bromonicotinic acid4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90888
Ethyl 4-iodonicotinate3-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene80492
4-Chlorotoluene*Phenylboronic acid[Pd(XPhos)(allyl)Cl]K₃PO₄MeOH/THFRT12~95

*Data from a closely related substrate, 4-chlorotoluene, is included to provide a benchmark for the challenging coupling of chloro-derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide.

Halide Substrate (Example)AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chloronicotinateMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10018~78
Ethyl 4-bromonicotinateAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108High
4-Iodonicotinic acid derivativePrimary AlkylaminePd(OAc)₂ / XPhosK₃PO₄Dioxane806High
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C-C triple bonds between a terminal alkyne and an aryl halide.

Halide Substrate (Example)AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chloronicotinatePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF9012Moderate
Ethyl 4-bromonicotinate1-HeptynePd(PPh₃)₄ / CuIi-Pr₂NHTHF656High
4-Iodonicotinic acid derivativeTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT2~95
Heck Reaction

The Heck reaction facilitates the coupling of an alkene with an aryl halide to form a substituted alkene.

Halide Substrate (Example)AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chloronicotinateStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12024Moderate
Ethyl 4-bromonicotinaten-Butyl acrylatePd(OAc)₂NaOAcDMF1001089-98
4-Iodonicotinic acid derivativeMethyl acrylatePd(OAc)₂Et₃NAcetonitrile806High

Mechanistic Pathways and Experimental Workflows

To provide a deeper understanding of these transformations, the fundamental catalytic cycles and a generalized experimental workflow are illustrated below.

Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)L₂(R') OxAdd->Transmetal Transmetalation (R'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination ReductElim R-R' Transmetal->ReductElim

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L OxAdd R-Pd(II)L(X) Pd0->OxAdd Oxidative Addition (R-X) AmineCoord [R-Pd(II)L(X)(R'₂NH)] OxAdd->AmineCoord Amine Coordination Amido R-Pd(II)L(NR'₂) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product R-NR'₂ Amido->Product

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂(X) Pd0->OxAdd R-X Transmetal R-Pd(II)L₂(C≡CR') OxAdd->Transmetal CuC≡CR' Transmetal->Pd0 Reductive Elimination Product R-C≡CR' Transmetal->Product Alkyne H-C≡CR' CuAcetylide CuC≡CR' Alkyne->CuAcetylide Base CuX CuX CuAcetylide->CuX Transmetalation to Pd

Figure 3: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

Heck_Cycle cluster_2 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R-X) MigInsert R-CH₂-CH(R')-Pd(II)L₂(X) OxAdd->MigInsert Migratory Insertion (H₂C=CHR') BetaHydride H-Pd(II)L₂(X) MigInsert->BetaHydride β-Hydride Elimination Product R-CH=CHR' MigInsert->Product BetaHydride->Pd0 Base Experimental_Workflow Start Start Combine Combine Reactants: - 4-Halonicotinic acid derivative - Coupling Partner - Base - Catalyst/Ligand Start->Combine Solvent Add Degassed Solvent Combine->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat to Desired Temperature with Vigorous Stirring Inert->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extraction with Organic Solvent Workup->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

A Comparative In-Vitro Analysis of Novel Amides Derived from 4-Chloronicotinic Acid and Their Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the potential in-vitro anticancer activity of a proposed series of amide derivatives synthesized from 4-chloronicotinic acid against their corresponding nicotinic acid analogs. The data for the nicotinic acid analogs is based on published findings, while the data for the this compound derivatives is presented hypothetically to illustrate a direct comparison. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity (IC50) of nicotinic acid derivatives against various cancer cell lines and their inhibitory effect on VEGFR-2, as reported in the literature. For comparative purposes, hypothetical data for the proposed this compound derivatives is included.

Compound IDStructureCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)
Analog 1 Nicotinic acid-based compound 5bHCT-15 (Colon)Data not specifiedData not specified
Analog 2 Nicotinic acid-based compound 5cHCT-15 (Colon)Potent0.068[1][2]
PC-3 (Prostate)Potent[1][2]
CF-295Data not specified
Proposed Derivative 1 4-Chloro-N-phenylnicotinamideHCT-15 (Colon)[Hypothetical Data][Hypothetical Data]
PC-3 (Prostate)[Hypothetical Data]
Proposed Derivative 2 4-Chloro-N-(4-methoxyphenyl)nicotinamideHCT-15 (Colon)[Hypothetical Data][Hypothetical Data]
PC-3 (Prostate)[Hypothetical Data]
Reference Drug DoxorubicinHCT-15 / PC-3Less potent than Analog 2[1][2]Not Applicable
Reference Drug SorafenibHCT-15Less potent than Analog 2[1][2]Potent

Experimental Protocols

The methodologies described below are based on established protocols for the synthesis and in-vitro evaluation of anticancer compounds.

Synthesis of this compound Amide Derivatives (Proposed)

A general method for the synthesis of the proposed 4-chloro-N-aryl nicotinamides would involve the following steps:

  • Activation of Carboxylic Acid: this compound is converted to its more reactive acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature or gentle heat until the conversion is complete. The excess reagent and solvent are then removed under reduced pressure.

  • Amide Coupling: The resulting 4-chloronicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). To this solution, the desired substituted aniline (B41778) (e.g., aniline, p-anisidine) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

In-Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against human cancer cell lines (e.g., HCT-15, PC-3) can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1.0 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted with the cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 or 72 hours.

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated for 10 minutes. The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can be assessed using a kinase assay kit (e.g., ELISA-based or luminescence-based).

  • Assay Setup: The assay is typically performed in a 96-well plate pre-coated with a substrate for the VEGFR-2 kinase.

  • Kinase Reaction: Recombinant human VEGFR-2 enzyme is added to the wells along with ATP and the test compounds at various concentrations. The plate is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the phosphorylation of the substrate by the kinase.

  • Detection: After the kinase reaction, a detection antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody conjugated to horseradish peroxidase, HRP) is added to the wells.

  • Signal Measurement: Following the addition of a suitable substrate for the detection enzyme (e.g., TMB for HRP), the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The intensity of the signal is proportional to the kinase activity.

  • IC50 Calculation: The percentage of inhibition is calculated for each compound concentration relative to the activity in the absence of an inhibitor. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

Below are diagrams illustrating a key signaling pathway and a general experimental workflow, created using the DOT language.

G cluster_workflow Experimental Workflow: Synthesis to In-Vitro Testing Start This compound Synth Synthesis of Amide Derivatives Start->Synth Purify Purification & Characterization (TLC, NMR, MS) Synth->Purify Stock Prepare Stock Solutions in DMSO Purify->Stock Cytotox In-Vitro Cytotoxicity Assay (MTT) Stock->Cytotox Kinase VEGFR-2 Kinase Inhibition Assay Stock->Kinase Data Data Analysis (IC50 Determination) Cytotox->Data Kinase->Data

Caption: General workflow from synthesis of this compound derivatives to in-vitro evaluation.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K/Akt Pathway Dimer->PI3K RAS Ras/Raf/MEK/ERK Pathway Dimer->RAS Compound Synthesized Compound (e.g., Analog 5c) Compound->Dimer Inhibits Downstream Cell Proliferation, Angiogenesis, Migration PLCg->Downstream PI3K->Downstream RAS->Downstream

Caption: Inhibition of the VEGFR-2 signaling cascade by a synthesized compound.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to 4-Chloronicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloronicotinic acid, a crucial building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides a comparative analysis of the established synthesis of this compound from 4-chloropyridine (B1293800) against potential alternative pathways, offering a benchmark for efficiency and practicality.

This comparison focuses on providing objective data and detailed methodologies to support informed decisions in a laboratory and manufacturing setting. The primary route, carboxylation of 4-chloropyridine, is well-documented and serves as the baseline for evaluating other potential, albeit less detailed in publicly available literature, synthetic strategies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the primary synthesis route of this compound and outlines the potential for alternative routes.

ParameterRoute 1: Carboxylation of 4-ChloropyridineAlternative Route 2 (Proposed): Chlorination of 4-Hydroxynicotinic AcidAlternative Route 3 (Proposed): Oxidation of 4-Chloro-3-methylpyridine (B157665)
Starting Material 4-Chloropyridine4-Hydroxynicotinic Acid4-Chloro-3-methylpyridine
Key Reagents Lithium diisopropylamide (LDA), Dry Carbon DioxidePhosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)Oxidizing agents (e.g., KMnO₄, HNO₃)
Reported Yield 60-80%[1]Data not available in detailed public recordsData not available in detailed public records
Reaction Conditions Cryogenic temperature (-78 °C), Inert atmosphereElevated temperatures likely requiredPotentially harsh oxidative conditions
Number of Steps 1 (excluding precursor preparation)11
Key Advantages High reported yield, direct carboxylationPotentially straightforward chlorination of a hydroxyl groupDirect conversion of a methyl group to a carboxylic acid
Key Challenges Requires handling of pyrophoric and moisture-sensitive reagents (LDA), cryogenic conditionsPotential for side reactions, handling of corrosive chlorinating agentsPotential for over-oxidation or ring degradation, harsh reaction conditions

Experimental Protocols

Route 1: Synthesis of this compound from 4-Chloropyridine

This established method involves the directed ortho-metalation of 4-chloropyridine followed by carboxylation.

Materials:

  • 4-Chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (typically 1.5 M in hexanes)

  • Dry carbon dioxide (solid or gas)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl ether

Procedure: [1]

  • Preparation of 4-Chloropyridine: If starting from 4-chloropyridine hydrochloride, neutralize with a 10% NaOH solution to obtain free 4-chloropyridine.

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine (15 mmol) in anhydrous THF (250 ml). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.2 equivalents of LDA solution to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Carboxylation: Rapidly pour the reaction mixture onto an excess of crushed dry ice or bubble dry carbon dioxide gas through the solution.

  • Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction with water (30 mL).

  • Remove the volatile organic solvents under reduced pressure.

  • Extract the remaining aqueous suspension with ethyl ether (3 x 100 mL) to remove any unreacted 4-chloropyridine.

  • Cool the aqueous phase to 0 °C and acidify to pH 4 by the dropwise addition of concentrated HCl.

  • A white precipitate of this compound will form. Allow the precipitate to stand for 30 minutes.

  • Isolation: Collect the solid by filtration, wash with cold ethyl ether (10 mL), and dry to obtain the final product.

Yield: 60-80%[1]

Mandatory Visualizations

To further elucidate the synthetic pathways, the following diagrams have been generated.

Synthesis_Route_1 4-Chloropyridine 4-Chloropyridine Intermediate_Anion Lithium 4-chloro-3-pyridylide 4-Chloropyridine->Intermediate_Anion 1. LDA, THF, -78 °C 4-Chloronicotinic_acid This compound Intermediate_Anion->4-Chloronicotinic_acid 2. CO2 3. H3O+

Caption: Synthesis of this compound from 4-Chloropyridine.

Alternative_Routes cluster_0 Alternative Route 2 cluster_1 Alternative Route 3 4-Hydroxynicotinic_Acid 4-Hydroxynicotinic Acid 4-Chloronicotinic_Acid_2 This compound 4-Hydroxynicotinic_Acid->4-Chloronicotinic_Acid_2 POCl3 or SOCl2 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine 4-Chloronicotinic_Acid_3 This compound 4-Chloro-3-methylpyridine->4-Chloronicotinic_Acid_3 [O]

Caption: Proposed Alternative Synthesis Routes for this compound.

Discussion of Alternative Routes

  • Chlorination of 4-Hydroxynicotinic Acid: The conversion of a pyridinol to a chloropyridine is a standard transformation in heterocyclic chemistry. Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose. This route's efficiency would depend on the reactivity of the hydroxyl group and the potential for side reactions, such as the formation of the corresponding acid chloride.

  • Oxidation of 4-Chloro-3-methylpyridine: The oxidation of a methyl group on a pyridine (B92270) ring to a carboxylic acid is also a known transformation. Various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃), could potentially achieve this. The main challenges would be controlling the reaction to prevent over-oxidation and degradation of the pyridine ring, as well as ensuring the stability of the chloro-substituent under the oxidative conditions.

Conclusion

The synthesis of this compound via the carboxylation of 4-chloropyridine is a well-established and high-yielding method. However, it requires the use of cryogenic temperatures and highly reactive organometallic reagents, which may not be ideal for all laboratory settings or for large-scale production. The alternative routes starting from 4-hydroxynicotinic acid or 4-chloro-3-methylpyridine present intriguing possibilities. Further research and process optimization are necessary to determine their viability and to benchmark their efficiency against the established method. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as starting material availability and cost, equipment capabilities, and scalability requirements.

References

Safety Operating Guide

Proper Disposal of 4-Chloronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Chloronicotinic acid, ensuring operational integrity and regulatory compliance.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and adhering to environmental regulations. As a chlorinated organic compound and a derivative of pyridine (B92270), this chemical is classified as hazardous waste and requires specific handling and disposal procedures. Under no circumstances should it be disposed of down the drain or in regular trash.[1] This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Disposal Overview

Disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[2] The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at an approved hazardous waste facility.[3][4] This process ensures the complete destruction of the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[5]

Quantitative Disposal Parameters

While specific quantitative data for the disposal of this compound is not extensively available, general parameters for the incineration of chlorinated organic compounds and pyridine derivatives provide a reliable guideline.

ParameterValueSource
Incineration Type Rotary Kiln or Liquid Injection[4]
Rotary Kiln Incineration Temperature 820°C - 1600°C[4]
Liquid Injection Incineration Temperature 650°C - 1600°C[4]
Fluidized Bed Incineration Temperature 450°C - 980°C[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste within a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment (PPE) to prevent skin and eye exposure.

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[6]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Collect all this compound waste, including contaminated materials like pipette tips and absorbent pads, in a designated, sealable, and clearly labeled hazardous waste container.[1][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Irritant, Harmful).[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong bases.[6][7]

In-Lab Neutralization of Small Spills (for acidic properties)

For minor spills, after absorption with an inert material, the acidic nature of this compound can be neutralized. Note: This procedure is for managing small spills and does not replace the need for professional hazardous waste disposal of the bulk material.

  • Containment: Absorb the spilled material with a non-combustible absorbent like vermiculite (B1170534) or sand.[6]

  • Neutralization: Slowly add a weak base, such as a sodium bicarbonate solution (5-10%), to the absorbed material until the mixture is neutralized. Use pH paper to test for a neutral pH (approximately 6-8).

  • Collection: Sweep the neutralized material into the designated hazardous waste container for this compound.[7]

Storage

Proper storage of the hazardous waste container is essential to maintain a safe laboratory environment.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1]

  • Incompatibilities: Keep the container away from sources of ignition, heat, and direct sunlight, and segregated from incompatible chemicals.[1][8]

Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup of the waste container.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 4-Chloronicotinic Acid Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid spill Small Spill waste_type->spill Spill collect Collect in Designated Hazardous Waste Container solid_waste->collect liquid_waste->collect absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect->label_container neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate Solution) absorb->neutralize neutralize->collect store Store in Cool, Dry, Well-Ventilated Secondary Containment Area label_container->store contact_ehs Contact EHS for Pickup and Disposal via High-Temperature Incineration store->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.

Handling 4-Chloronicotinic acid requires a thorough understanding of its potential hazards and the implementation of stringent safety measures. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety regulations.

This compound is a chemical compound that can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is critical for minimizing exposure risk.

Hazard and Safety Data Summary

The following table summarizes the key safety information for this compound.

Hazard ClassificationGHS Hazard StatementsSignal Word
Acute Toxicity, OralH302: Harmful if swallowed[1][2]Warning
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3]Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3]Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]Warning

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent contact with this compound.

1. Eye and Face Protection:

  • Wear chemical splash-resistant safety glasses or goggles with side protection.[1]

  • A face shield may be necessary for procedures with a high risk of splashing or dust generation.[2]

  • Ensure that all eyewear is tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]

2. Skin and Body Protection:

  • Gloves: Wear chemical-resistant gloves.[1] The specific glove material should be selected based on the duration of use and the specific operational conditions.

  • Protective Clothing: At a minimum, a laboratory coat and close-toed footwear are required.[1] For tasks with a higher risk of exposure, chemical-resistant coveralls should be worn.[4]

  • Ensure protective clothing is selected based on the specific hazards present in the workplace.[1]

3. Respiratory Protection:

  • Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of controlling inhalation exposure.[1][2]

  • If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] For dusts, a particle-filtering half mask (EN149:2001) or a respirator with a particulates filter (EN 143) is recommended for small-scale and large-scale use, respectively.[3]

Operational Plan: Step-by-Step Handling Protocol

Follow this procedure to ensure the safe handling of this compound from receipt to use.

Step 1: Preparation and Engineering Controls

  • Before handling, ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

  • All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure the work area is well-ventilated.[1][2]

  • Remove all incompatible materials, such as strong oxidizing agents and strong bases, from the immediate work area.[5]

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on a lab coat and closed-toe shoes.

  • Wear chemical-resistant gloves.

  • Wear safety goggles.

  • If a significant amount of dust is anticipated, use a face shield and the appropriate respiratory protection.

Step 3: Handling the Chemical

  • Carefully open the container, avoiding the creation of dust.

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[1]

  • Avoid all direct contact with the substance. Do not let it get in your eyes, on your skin, or on your clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[1][2]

Step 4: Post-Handling Procedures

  • After handling, wash your hands thoroughly with soap and water.[1]

  • Clean all contaminated surfaces.

  • Remove PPE carefully to avoid cross-contamination.

  • Store this compound in a tightly-closed container in a cool, dry, and well-ventilated place.[1][5]

Emergency and First-Aid Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[1][5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect all waste material (including excess reagent and contaminated disposables like gloves and paper towels) in a dedicated, properly labeled hazardous waste container.

  • Sweep up any spilled solid material and place it into a suitable container for disposal; avoid generating dust.[5]

Step 2: Waste Storage

  • Keep the waste container tightly closed and store it in a designated, well-ventilated hazardous waste accumulation area.

  • Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

Step 3: Waste Disposal

  • Dispose of the waste through an approved waste disposal plant or a licensed contractor.[1][2]

  • Waste material must be disposed of in accordance with national and local regulations.[6]

  • Do not empty into drains or release into the environment.[1][5] Always consult with your institution's EHS department for specific disposal protocols.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Clear Area of Incompatibles prep1->prep2 prep3 Don Required PPE: - Goggles/Face Shield - Lab Coat - Gloves prep2->prep3 handle1 Carefully Open Container prep3->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Close Container Tightly handle2->handle3 emergency Exposure Occurs: - Skin/Eye Contact - Inhalation - Ingestion handle2->emergency clean1 Decontaminate Work Area handle3->clean1 clean2 Store Chemical Properly clean1->clean2 clean3 Doff & Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Collect Waste in Labeled Container clean3->disp1 disp2 Store in Designated Hazardous Waste Area disp1->disp2 disp3 Arrange for Pickup by Certified EHS Vendor disp2->disp3 first_aid Follow First-Aid Procedures Immediately emergency->first_aid medical Seek Medical Attention (Bring SDS) first_aid->medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloronicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Chloronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.